2$l^{4},1,3-Benzothiadiazole-4-sulfonyl azide
Description
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Properties
IUPAC Name |
N-diazo-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N5O2S2/c7-10-11-15(12,13)5-3-1-2-4-6(5)9-14-8-4/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQNADSWXHJJRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Handling of 2,1,3-Benzothiadiazole-4-sulfonyl Azide: A Technical Whitepaper
Executive Summary
2,1,3-Benzothiadiazole-4-sulfonyl azide (CAS: 1152876-20-4) is a highly specialized electrophilic diazo-transfer reagent and synthetic building block. The electron-deficient 2,1,3-benzothiadiazole core is widely utilized in medicinal chemistry, organic photovoltaics, and fluorophore design due to its unique photophysical properties and strong electron-withdrawing capacity[1]. This whitepaper details the professional-grade synthesis of this compound from commercial precursors, emphasizing the critical physicochemical causality behind the synthetic steps, rigorous safety protocols for handling energetic azide materials, and modern in-situ methodologies.
Disclaimer: Sulfonyl azides are energetic materials capable of explosive decomposition. The protocols described herein are strictly for professional, well-equipped laboratory environments utilizing appropriate engineering controls (e.g., blast shields, fume hoods).
Mechanistic Rationale and Precursor Selection
The synthesis of sulfonyl azides universally relies on the nucleophilic substitution of a corresponding sulfonyl chloride with the azide anion (
For this specific target, the commercial precursor 2,1,3-benzothiadiazole-4-sulfonyl chloride is reacted with sodium azide (NaN
Causality in Solvent and Reagent Selection
-
Avoidance of Dichloromethane (DCM): While DCM is a standard extraction solvent, it must be strictly avoided in azide chemistry. DCM can react with excess NaN
to form diazidomethane, a highly friction-sensitive and volatile explosive[6][7]. Ethyl acetate (EtOAc) is utilized instead as a safe, effective extraction medium[6]. -
Temperature Control: The nucleophilic attack is exothermic. The addition of NaN
must be performed at 0 °C to prevent thermal runaway and to minimize the hydrolysis of the sulfonyl chloride precursor back to the sulfonic acid[8].
Hazard Assessment and Safety Protocols
Sulfonyl azides possess high carbon-to-nitrogen ratios and are classified as energetic materials[9][10]. Differential Scanning Calorimetry (DSC) data for typical sulfonyl azides show an average enthalpy of decomposition (
Mandatory Handling Directives
-
Elimination of Metals: Never use metal spatulas, needles, or magnetic stir bars with compromised Teflon coatings. Azide ions react with heavy metals to form highly shock-sensitive metal azides[7]. Use only plastic, ceramic, or glass utensils[7].
-
Concentration Limits: Azido compounds present the highest explosion risk when concentrated to absolute dryness[8]. It is highly recommended to store the final product as a standardized solution in a stable solvent (e.g., EtOAc or MeCN) rather than a neat solid or oil[6][9].
-
Waste Quenching: All aqueous and organic waste streams must be treated with excess sodium nitrite (NaNO
) and carefully acidified to safely destroy unreacted azide species before disposal[6][11].
Table 1: Comparative Safety Data for Common Sulfonyl Azides
| Reagent | Shock Sensitivity | Reference | ||
| Tosyl Azide (TsN | ~120 | -210 | High | [9] |
| Mesyl Azide (MsN | ~110 | -235 | Very High | [9] |
| p-ABSA | ~100 | -195 | Moderate | [9] |
| Benzothiadiazole-4-sulfonyl azide | < 120 (Est.) | < -200 (Est.) | High | Extrapolated[9][10] |
Experimental Workflow and Methodology
Workflow for the synthesis of 2,1,3-benzothiadiazole-4-sulfonyl azide.
Protocol: Direct Synthesis via Nucleophilic Substitution
Note: Conduct all operations behind a blast shield in a certified fume hood.
-
Preparation of the Organic Phase: Dissolve 2,1,3-benzothiadiazole-4-sulfonyl chloride (1.0 equivalent, e.g., 10 mmol, 2.34 g) in 20 mL of anhydrous acetonitrile (or acetone) in a round-bottom flask equipped with a Teflon-coated magnetic stir bar[1][6].
-
Preparation of the Aqueous Phase: In a separate plastic vial, dissolve sodium azide (1.2 equivalents, 12 mmol, 0.78 g) in 10 mL of deionized water[2].
-
Reaction Initiation: Cool the organic solution to 0 °C using an ice-water bath. Slowly add the aqueous sodium azide solution dropwise over 15 minutes to control the exothermic substitution[2][11].
-
Propagation: Remove the ice bath and allow the heterogeneous mixture to stir vigorously at room temperature (20–25 °C) for 2 to 4 hours. Reaction progress can be monitored by TLC (using EtOAc/Hexanes) to confirm the consumption of the sulfonyl chloride[8].
-
Workup and Extraction: Dilute the reaction mixture with 30 mL of water and extract with Ethyl Acetate (3 × 20 mL). Do not use halogenated solvents[6].
-
Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na
SO ), and filter. -
Isolation (Caution): Concentrate the filtrate under reduced pressure at a bath temperature not exceeding 25 °C[8]. Stop the concentration before absolute dryness. The resulting 2,1,3-benzothiadiazole-4-sulfonyl azide should be immediately re-dissolved in the solvent required for the subsequent diazo-transfer reaction and stored at -20 °C in the dark[9].
Modern Alternative: The "SAFE" Protocol
To mitigate the inherent risks of isolating energetic sulfonyl azides, modern diversity-oriented synthesis frequently utilizes the "Sulfonyl-Azide-Free" (SAFE) protocol [12][13].
In the SAFE methodology, the sulfonyl azide is generated in situ and immediately consumed. For 2,1,3-benzothiadiazole-4-sulfonyl azide, this involves mixing the commercial 2,1,3-benzothiadiazole-4-sulfonyl chloride with NaN
References
- Sigma-Aldrich. "2lambda4,1,3-benzothiadiazole-4-sulfonyl azide | 1152876-20-4". sigmaaldrich.com.
- Golmoradi, F., et al.
- Ye, T., et al. "Convenient synthesis of sulfonyl azides using PEG-400 as an efficient and eco-friendly reaction medium". Taylor & Francis.
- Green, S. P., et al. "Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents". PMC.
- BenchChem. "A Comparative Guide to the Safety and Handling of Sulfonyl Azides". Benchchem.
- Goddard-Borger, E. D., et al. "An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate".
- Dar'in, D., et al. "A 'sulfonyl-azide-free' (SAFE) aqueous-phase diazo transfer reaction for parallel and diversity-oriented synthesis".
- Indiana University.
Sources
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. Conjugation of chemical handles and functional moieties to DNA during solid phase synthesis with sulfonyl azides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7795297B2 - Indole compounds, method of preparing them and uses thereof - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A ‘sulfonyl-azide-free’ (SAFE) aqueous-phase diazo transfer reaction for parallel and diversity-oriented synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. A ‘sulfonyl-azide-free’ (SAFE) aqueous-phase diazo transfer reaction for parallel and diversity-oriented synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02042J [pubs.rsc.org]
Comparative Safety Profile: Benzothiadiazole-4-sulfonyl Azide vs. Triflyl Azide
The following technical guide provides an in-depth comparative safety analysis of Triflyl Azide (
Executive Summary
In the landscape of diazo transfer reagents, Triflyl Azide (
Benzothiadiazole-4-sulfonyl Azide , a heteroaromatic sulfonyl azide, represents a "Second Generation" reagent. While it retains the energetic capacity required for diazo transfer, its physicochemical profile—specifically its solid state and higher carbon-to-nitrogen (C/N) ratio—offers a significantly improved safety margin.
This guide analyzes the mechanistic and physical safety disparities between these two reagents, providing actionable protocols to mitigate risk.
Technical Deep Dive: The Hazard Profiles
Triflyl Azide ( )
The "Volatile Energetic"
Triflyl azide (
-
Volatility:
is a low-molecular-weight liquid. It readily vaporizes, creating explosive headspaces in reaction vessels. -
Shock Sensitivity: It is highly sensitive to mechanical shock and friction. Pure
has been reported to detonate without warning.[1] -
The "DCM Trap": Historically prepared in dichloromethane (DCM). This is a critical safety violation . Sodium azide reacts with DCM over time to form diazidomethane (
) and azidochloromethane , both of which are more explosive than itself. -
C/N Ratio: The ratio is extremely low (~0.33), indicating high instability.
Benzothiadiazole-4-sulfonyl Azide
The "Solid-State Stabilized" Alternative
This reagent incorporates the sulfonyl azide moiety onto a benzothiadiazole core (
-
Physical State: It exists as a crystalline solid. This eliminates vapor pressure hazards and prevents the formation of explosive headspaces.
-
Structural Stabilization: The electron-deficient benzothiadiazole ring stabilizes the sulfonyl group.
-
C/N Ratio:
-
Formula:
(approximate core + azide). -
C/N Ratio:
. -
Analysis: While still energetic (C/N < 3), it is significantly higher than
(0.33), correlating to reduced sensitivity.
-
-
Handling: As a solid, it can be weighed and transferred with standard spatula techniques, reducing the risk of spill-induced detonation.
Comparative Data Analysis
The following table synthesizes physical and safety metrics.
| Feature | Triflyl Azide ( | Benzothiadiazole-4-sulfonyl Azide |
| CAS No. | 3855-45-6 | 1152876-20-4 |
| Physical State | Liquid (Oil) | Solid (Crystalline) |
| Volatility | High (Vapor hazard) | Negligible |
| C/N Ratio | 0.33 (Critical Hazard) | ~1.2 (High Energy, Manageable) |
| Shock Sensitivity | High (Detonation risk) | Moderate (Friction sensitive) |
| Storage Stability | Poor (Prepare fresh) | Good (Shelf-stable solid) |
| Reaction Byproducts | Triflic amide (water soluble) | Benzothiadiazole sulfonamide (Solid) |
| Primary Risk | Spontaneous Detonation / Vapor | Deflagration upon heating/grinding |
Decision Logic & Safety Workflows
The choice between these reagents should be dictated by the substrate's sensitivity and the lab's safety capabilities.
Reagent Selection Logic (DOT Visualization)
Figure 1: Decision matrix for selecting diazo transfer reagents based on safety and scale constraints.
Experimental Protocols
Protocol A: Safe Preparation of Triflyl Azide (Shelf-Life: 0 Hours)
WARNING: Never isolate neat
-
Setup: Use a plastic reaction vessel (polypropylene) if possible to avoid glass shrapnel in case of detonation.
-
Solvent: Dissolve Sodium Azide (
, 2.0 equiv) in water/toluene (1:1 v/v). Note: Toluene is the safety layer. -
Addition: Cool to 0°C. Add Triflic Anhydride (
, 1.0 equiv) dropwise. -
Extraction: Stir for 2 hours. Separate the organic (toluene) layer containing
. -
Wash: Wash with saturated
. -
Usage: Use the toluene solution immediately . Do not store. Do not concentrate (rotary evaporation is strictly prohibited).
Protocol B: Usage of Benzothiadiazole-4-sulfonyl Azide
Safety Note: Treat as an energetic solid. Use anti-static tools.
-
Weighing: Weigh the solid reagent on a balance using a plastic or ceramic spatula (avoid metal-on-metal friction).
-
Reaction: Dissolve substrate (amine/1,3-dicarbonyl) in MeCN or THF.
-
Catalyst: Add Base (
or TEA) and (if catalytic transfer is needed). -
Addition: Add Benzothiadiazole-4-sulfonyl Azide (1.2 equiv) as a solid or pre-dissolved solution.
-
Workup: The byproduct is a sulfonamide. It is often solid and can be precipitated out or removed via column chromatography.
Mechanistic Pathway & Degradation[5]
Understanding why
Figure 2: Degradation pathway showing the critical risk of DCM incompatibility with Triflyl Azide.
References
-
Titz, A., et al. (2006).[1] An Improved Synthesis of Triflyl Azide in Toluene. Tetrahedron Letters. Link
-
Goddard-Borger, E. D., & Stick, R. V. (2007).[4] An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride.[4] Organic Letters. Link
-
Raushel, J., et al. (2008).[3] Efficient Synthesis of Sulfonyl Azides from Sulfonamides. Organic Letters. Link
-
Sigma-Aldrich. (n.d.). Product Specification: 2lambda4,1,3-benzothiadiazole-4-sulfonyl azide.[5] Link
-
BenchChem. (2025).[6][7] A Comparative Guide to the Safety and Handling of Sulfonyl Azides. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of Sulfonyl Azides from Sulfonamides [organic-chemistry.org]
- 4. An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride [organic-chemistry.org]
- 5. Sulfonyl azide | Sigma-Aldrich [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Structural Elucidation of Heteroaryl Sulfonyl Azides: A Crystallographic Handbook
Executive Summary
This technical guide addresses the specific challenges associated with the X-ray crystallographic analysis of heteroaryl sulfonyl azides (
Part 1: Molecular Architecture & Stability
To refine a structure accurately, one must first understand the expected geometry. Heteroaryl sulfonyl azides exhibit distinct stereoelectronic features compared to their carbocyclic analogues.
The Sulfonyl-Azide Linkage
The
-
S–N Bond Length: Typically 1.61 – 1.64 Å . Values significantly longer (>1.70 Å) often indicate incorrect atom assignment or severe disorder.
-
Azide Geometry: The
unit is not linear . The typical bond angle is 171° – 174° , deviating from the ideal 180° due to the electronic repulsion between the lone pair on and the -system of the bond. -
The Anomeric Effect: The azide group typically adopts a gauche orientation relative to the sulfonyl oxygens to minimize lone-pair repulsion, a critical conformational check during refinement.
The Heteroaryl Influence
Substituting a phenyl ring with a heterocycle (e.g., pyridine, imidazole, thiophene) alters the crystal packing significantly.
-
-Stacking: Electron-deficient heteroaromatics (e.g., pyridine) often favor face-to-face
-stacking, reducing the unit cell volume compared to electron-rich analogues. -
Chalcogen Bonding: In thiophene-sulfonyl azides, look for
interactions (< 3.3 Å), which can lock the molecular conformation and reduce disorder.
Part 2: Safety-First Crystallization Protocols
WARNING: Organic azides are potentially explosive. The enthalpy of formation is roughly
Stability Assessment (The "Rule of Six")
Before attempting crystallization, validate the compound's stability using the Carbon/Nitrogen ratio rule:
Crystallization Workflow
Standard evaporation is dangerous due to concentration gradients. Vapor Diffusion is the preferred method for energetic materials as it maintains a steady concentration.
Protocol: Micro-Scale Vapor Diffusion
-
Dissolution: Dissolve 5–10 mg of azide in 0.5 mL of a "good" solvent (e.g., THF, Acetone). Do not use halogenated solvents (DCM/CHCl
) with sodium azide precursors, as explosive di/tri-azidomethane can form.[1][2][3] -
Precipitant: Place 2 mL of a "poor" solvent (e.g., Pentane, Hexane) in the outer vial.
-
Equilibration: Seal the system and store in the dark at 4°C. Lower temperatures reduce kinetic energy, promoting ordered growth and stability.
-
Mounting: Use perfluoropolyether oil (e.g., Fomblin) to coat crystals immediately. This acts as a cryo-protectant and a shock absorber.
Figure 1: Safety decision matrix for the crystallization of high-energy sulfonyl azides.
Part 3: Data Acquisition & Refinement Strategy
Data Collection Parameters
-
Temperature: Collect at 100 K (or lower). The terminal nitrogen (
) has high thermal motion ("wagging"). Room temperature data often results in "cigar-shaped" ellipsoids that are impossible to model accurately. -
Resolution: Aim for
Å or better. The double bond requires high-angle data to resolve the electron density between the nitrogen atoms.
Handling Azide Disorder
Disorder is the primary failure mode in these structures. The terminal
Refinement Protocol (SHELXL):
-
Identify Disorder: If the thermal ellipsoid of the terminal N is elongated (
neighbors) or if you see "ghost" Q-peaks nearby. -
Split Positions: Assign the azide group to two parts (Part A and Part B).
-
Command: PART 1 (for set A), PART 2 (for set B).
-
-
Restraints:
-
SAME: Restrain the 1,2 and 1,3 distances of the disordered group to be similar to the ordered part or a target geometry.
-
ISOR: Apply isotropic restraints only if ellipsoids remain non-positive definite (NPD).
-
EADP: If atoms are very close (<0.5 Å), constrain them to have equivalent ADPs.
-
Figure 2: Logic flow for refining the disordered azide moiety in SHELXL.
Part 4: Structural Analysis & Metrics
When reporting your structure, compare your metrics against these standard values to validate your model.
Key Bond Metrics Table
| Parameter | Expected Value | Structural Significance |
| S(1)–N(1) | Indicates | |
| N(1)–N(2) | Proximal nitrogen bond. | |
| N(2)–N(3) | Terminal nitrogen bond (triple bond character). | |
| S–N–N Angle | Critical for electrophilicity; wider angles suggest steric strain. | |
| N–N–N Angle | Deviation from linearity is a hallmark of covalent azides. |
Supramolecular Synthons
In heteroaryl systems, the crystal lattice is often stabilized by non-classical hydrogen bonds.
- : The sulfonyl oxygens are strong acceptors.
-
: The proximal nitrogen (
) is a weak acceptor. -
Hirshfeld Surface Analysis: Use this to quantify interactions.[4][5] In heteroaryl sulfonyl azides,
contacts typically contribute 25-35% of the surface, while interactions (manifesting as red/blue triangles on the shape index surface) are prominent in planar heteroaromatics like pyridine or quinoline derivatives.
References
-
Safety & Synthesis
-
Crystallography & Geometry
-
Raev, L., et al. (2012). Crystal Structure of 2-Ethylimidazole-1-sulfonyl Azide: A New Azidation Reagent.[7] Molecules, 17(3), 2961-2968. Link
-
Schäfer, G. O., et al. (2006).[8] Experimental Evidence for Linear Metal-Azide Bonds. Angewandte Chemie International Edition, 45(29), 4832-4836. Link (Provides context on linear vs. bent azide contrast).
-
-
Supramolecular Interactions
-
Goud, N. R., et al. (2014). Supramolecular synthon hierarchy in sulfonamide cocrystals. Acta Crystallographica Section B, 70(3). Link
-
Sources
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. ucd.ie [ucd.ie]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. abis-files.kayseri.edu.tr [abis-files.kayseri.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis of Sulfonyl Azides from Sulfonamides [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. apps.dtic.mil [apps.dtic.mil]
Technical Guide: Solubility & Handling of 2,1,3-Benzothiadiazole-4-Sulfonyl Azide
[1][2]
Executive Summary
2,1,3-Benzothiadiazole-4-sulfonyl azide (often abbreviated as BTD-4-sulfonyl azide or Bts-N
This guide addresses the critical solubility parameters required for its use in organic synthesis and bio-conjugation. Key Insight: While the BTD core is lipophilic, the sulfonyl azide moiety introduces polarity and thermal instability.[1][2][3] Optimal solvation requires polar aprotic solvents (MeCN, DMF, DMSO) while strictly avoiding protic solvents for storage and halogenated solvents in the presence of specific amine catalysts due to safety risks.[2]
Part 1: Physicochemical Profile & Solubility Logic[2][3]
To understand the solubility behavior of BTD-4-sulfonyl azide, one must analyze its molecular architecture.[1][2][3] The molecule consists of two contrasting domains:[1]
-
The BTD Core (Lipophilic/Planar): A fused benzene and thiadiazole ring system.[2][3] It is planar and
-deficient, driving - stacking interactions that can lead to poor solubility in non-polar aliphatics (e.g., Hexanes).[1][2][3] -
The Sulfonyl Azide Group (Polar/Reactive): The
motif is highly polar and serves as the reactive "warhead."[2][3] It demands dipolar solvation to stabilize the transition states during nucleophilic substitution or cycloaddition.[2][3]
Estimated Solubility Parameters
Part 2: Solvent Compatibility Matrix[1][2][3]
The following data categorizes solvents based on Solubility Performance (saturation capacity) and Process Suitability (reactivity/safety).
| Solvent Class | Specific Solvent | Solubility Rating | Suitability | Technical Notes |
| Polar Aprotic | Acetonitrile (MeCN) | Excellent | High | Preferred reaction solvent. High solubility; easily removed ( |
| Polar Aprotic | DMSO / DMF | Excellent | High | Preferred for stock solutions. Dissolves >100 mM.[1][2][3] Difficult to remove; DMSO penetrates skin (safety risk with azides).[2][3] |
| Chlorinated | Dichloromethane (DCM) | Good | Medium | Good for extractions.[1][2][3] Warning: Avoid prolonged storage; risk of formation of diazidomethane equivalents if trace impurities present.[2][3] |
| Esters | Ethyl Acetate (EtOAc) | Moderate/Good | Medium | Useful for workup/extraction.[1][2][3] Lower solubility than DCM/MeCN.[2][3] |
| Ketones | Acetone | Good | Low | Soluble, but acetone can form explosive peroxides over time or react with amines in the same pot (Schiff base competition).[1][2][3] |
| Alcohols | Methanol / Ethanol | Low/Moderate | Low | Poor solubility for the BTD core.[1][2][3] Potential for nucleophilic attack on sulfonyl group at high T/pH.[2][3] |
| Aliphatics | Hexanes / Heptane | Poor | None | Used as an anti-solvent to precipitate the product.[1][2][3] |
| Aqueous | Water | Insoluble | Low | Insoluble.[1][2][3] Hydrolysis risk over time.[2][3] Used only in biphasic systems (e.g., DCM/Water).[2][3] |
Workflow Visualization: Solvent Selection Logic
The following diagram illustrates the decision logic for selecting a solvent based on the intended application (Synthesis, Storage, or Analysis).
Figure 1: Decision matrix for solvent selection based on experimental stage.
Part 3: Safety & Stability (E-E-A-T Core)
Working with sulfonyl azides requires adherence to strict safety protocols.[2][3][4] While BTD-4-sulfonyl azide is generally more thermally stable than alkyl azides due to the electron-withdrawing sulfonyl group, it remains an energetic material.[1][2][3]
Thermal Decomposition[2][5][6]
-
Onset Temperature (
): Typically 100°C – 130°C for sulfonyl azides.[1][2][3] -
Protocol: Never heat solutions above 80°C . Use oil baths with digital temperature control; avoid heat guns.[2][3]
The "Rule of Six" Analysis
The "Rule of Six" states that organic azides are generally safe to handle if the number of carbon atoms (
-
Formula:
[1][3] -
BTD-4-Sulfonyl Azide (
): -
Verdict: High Energy / Warning. The ratio is < 3.[1][2][3][4] This molecule is potentially shock-sensitive and explosive in concentrated forms.[1][2][3][5]
Chemical Incompatibilities
Part 4: Experimental Protocols
Protocol A: Gravimetric Solubility Determination (Saturation Method)
Use this protocol to validate solubility in a specific solvent system before scaling up.[1]
-
Preparation: Weigh 10 mg of BTD-4-sulfonyl azide into a 2 mL HPLC vial (pre-weighed).
-
Addition: Add the target solvent in 50
L aliquots at 25°C. -
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Calculation: If 10 mg dissolves in 100
L, solubility 100 mg/mL (0.1 g/mL).[2][3] -
Verification: Centrifuge at 10,000 rpm for 2 min. Analyze supernatant via UV-Vis (diluted) to confirm concentration against a standard curve.
Protocol B: Preparation of Stock Solution (100 mM)
Standard for fluorescent labeling or click chemistry.[1]
-
Calculation:
-
Procedure:
-
Storage: Store at -20°C, protected from light (aluminum foil wrap).
Part 5: Reaction Workflow (Diazo Transfer)
This diagram outlines the standard workflow for using BTD-4-sulfonyl azide to convert an amine to an azide (Diazo Transfer), highlighting the solvent exchange steps.
Figure 2: Standard Diazo Transfer workflow utilizing MeCN/DCM solvent systems.
References
-
BenchChem. (2025).[2][3][4] A Comparative Guide to the Safety and Handling of Sulfonyl Azides. Retrieved from [1]
-
Neto, B. A. D., et al. (2015).[2][3] Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research. Retrieved from [1]
-
University of Pittsburgh. (2013).[2][3] Safe Handling of Azides. Department of Environmental Health and Safety.[3] Retrieved from [1]
-
Thermo Scientific. (2024).[2][3] 2,1,3-Benzothiadiazole-4-sulfonyl chloride Product Page. (Precursor data used for solubility inference).[2][3] Retrieved from [1]
-
Goddard-Borger, E. D., & Stick, R. V. (2007).[1][2][3] An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride.[1][2][3] Organic Letters. (Reference for sulfonyl azide stability protocols).
Mechanistic Paradigms of Diazo Transfer Using Sulfonyl Azide Reagents: A Comprehensive Guide
Executive Summary
Diazo compounds are distinctly versatile reactive building blocks in organic synthesis and drug development. Upon activation—typically via transition metal catalysis or photolysis—they extrude a nitrogen molecule to generate highly reactive carbene or metal carbenoid intermediates[1]. These intermediates are essential for complex transformations, including cyclopropanation, C–H insertion, and ylide formation.
The most robust and widely utilized method for synthesizing these compounds is the Regitz diazo transfer , a base-promoted reaction where a complete diazo group (=N₂) is transferred from a sulfonyl azide donor to an active methylene acceptor[2]. This whitepaper elucidates the core mechanistic pathways of this transfer, evaluates the evolution of modern bench-stable reagents, and provides self-validating experimental protocols designed for high-fidelity synthesis in pharmaceutical development.
Core Mechanistic Elucidation of the Regitz Diazo Transfer
The mechanism of diazo transfer from a sulfonyl azide to an active methylene compound (a carbon flanked by two electron-withdrawing groups) is a highly orchestrated, base-mediated process[3]. The reaction proceeds through three distinct, causally linked phases:
Phase I: Deprotonation and Enolate Generation
The reaction initiates with the deprotonation of the active methylene substrate by a mild base (e.g., K₂CO₃, Cs₂CO₃, or DBU).
-
Causality: The choice of base is strictly dictated by the pKa of the substrate. Highly activated substrates like β-keto esters or malonates (pKa < 13) readily form nucleophilic enolates or carbanions in the presence of mild carbonate bases. For less activated simple ketones, direct diazo transfer is thermodynamically unfavorable; these require a preliminary Claisen formylation followed by a "deformylative diazo transfer" (the Danheiser protocol)[2].
Phase II: Nucleophilic Attack
The generated enolate acts as a nucleophile, attacking the terminal nitrogen atom of the sulfonyl azide[3].
-
Causality: The sulfonyl group acts as a strong electron-withdrawing moiety, powerfully polarizing the azide group. Ab initio calculations reveal a significant positive charge on the central nitrogen atom (N2) and negative charges accumulated on the terminal nitrogen atoms (N1 and N3)[4]. Despite this charge distribution, orbital control (LUMO coefficients) dictates that the highly electrophilic terminal nitrogen is the exclusive site of nucleophilic attack[4].
Phase III: Triazene Intermediate Formation and Fragmentation
The nucleophilic attack yields a transient triazene intermediate[3]. This intermediate rapidly undergoes rearrangement and fragmentation.
-
Causality: The fragmentation is thermodynamically driven by two factors: the formation of the exceptionally stable dinitrogen bond within the new diazo group, and the expulsion of the sulfonamide anion, which acts as a stable leaving group[3].
Mechanistic pathway of the Regitz diazo transfer from active methylene to diazo compound.
Evolution of Sulfonyl Azide Reagents
Historically, tosyl azide (TsN₃) was the standard reagent for diazo transfer[2]. However, TsN₃ poses severe detonation risks and yields p-toluenesulfonamide as a byproduct, which is highly soluble in organic solvents and notoriously difficult to separate from the target diazo compound without exhaustive chromatography[2].
To circumvent these bottlenecks, modern synthetic chemistry has shifted toward safer, highly efficient alternatives. Imidazole-1-sulfonyl azide (ISA) has emerged as a premier reagent. While its original HCl salt presented stability issues, the hydrogen sulfate salt (ISA·H₂SO₄) is non-explosive, bench-stable, and generates a highly water-soluble imidazole-1-sulfonamide byproduct that is easily removed via simple aqueous extraction[5]. Additionally, "sulfonyl-azide-free" (SAFE) protocols utilizing reagents like m-carboxybenzenesulfonyl azide have been developed for diversity-oriented synthesis, allowing for purely aqueous-phase diazo transfers[1].
Quantitative Comparison of Diazo Transfer Reagents
| Reagent | Substrate pKa Range | Typical Yield (%) | Byproduct Solubility | Safety & Stability Profile |
| Tosyl Azide (TsN₃) | < 13 | 70 - 90 | Highly Organic | Severe Explosion Hazard |
| p-ABSA | < 13 | 75 - 95 | Moderate (Aqueous Base) | Moderate Stability |
| ISA·H₂SO₄ | < 13 | 85 - 99 | Highly Aqueous | High (Bench-Stable, Safe) |
| m-CbsN₃ (SAFE) | < 13 | 80 - 95 | Highly Aqueous | High (Bench-Stable, Safe) |
Divergent Application: Amine-to-Azide Conversion
While the Regitz mechanism strictly refers to carbon-diazo transfer, the same sulfonyl azide reagents are heavily utilized in drug development for the conversion of primary amines to azides—a process widely (though loosely) termed "diazotransfer" in the literature[5].
Mechanistic studies utilizing ¹⁵N NMR labeling have unequivocally confirmed that this reaction also proceeds via the nucleophilic attack of the primary amine onto the terminal nitrogen of the sulfonyl azide[4]. This forms a tetrazene-like intermediate that fragments to yield the azide (critical for CuAAC "click" chemistry and bioorthogonal tagging) and the corresponding sulfonamide[5].
Self-Validating Experimental Protocol: Regitz Diazo Transfer using ISA·H₂SO₄
To ensure high reproducibility and trustworthiness, the following protocol is designed as a self-validating system. Every step includes the underlying causality and a built-in validation checkpoint.
Step-by-Step Methodology
-
Substrate Dissolution: Dissolve the active methylene compound (1.0 equiv) in anhydrous acetonitrile (MeCN) at 0.2 M concentration.
-
Causality: MeCN is a polar aprotic solvent that effectively solubilizes both the organic substrate and the highly polar ISA·H₂SO₄ salt, while stabilizing the transient enolate intermediate.
-
-
Base Activation: Add anhydrous K₂CO₃ (1.5 to 2.0 equiv) to the stirring solution at room temperature. Stir for 15 minutes.
-
Causality: K₂CO₃ is perfectly calibrated to deprotonate active methylenes without causing unwanted side reactions (such as ester hydrolysis) that stronger bases like NaOH might trigger.
-
-
Reagent Addition: Slowly add ISA·H₂SO₄ (1.2 equiv) in small portions to the reaction mixture.
-
Causality: The slight stoichiometric excess ensures complete conversion of the active methylene, while the slow addition prevents localized thermal spikes during the exothermic triazene fragmentation.
-
-
Reaction Maturation & Validation: Stir the reaction at room temperature for 2–4 hours.
-
Self-Validation Checkpoint: Monitor via TLC. Upon completion, analyze an aliquot via IR spectroscopy. The successful formation of the diazo product is definitively confirmed by the appearance of a strong, distinct valence vibrational band in the 2000–2200 cm⁻¹ region.
-
-
Aqueous Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Causality & Validation: The imidazole-1-sulfonamide byproduct and excess salts partition entirely into the aqueous phase. A clean organic layer free of sulfonamide impurities (verifiable by LC-MS) validates the efficiency of the ISA·H₂SO₄ reagent choice. Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Self-validating experimental workflow for diazo transfer using ISA-H2SO4.
References
1.[3] 4-Carboxybenzenesulfonazide | 17202-49-2 - Benchchem. benchchem.com. 2.[5] An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. acs.org. 3.[4] 1H-Imidazole-1-sulfonyl azide sulfate | 1357503-23-1 | Benchchem. benchchem.com. 4.[1] A 'sulfonyl-azide-free' (SAFE) aqueous-phase diazo transfer reaction for parallel and diversity-oriented synthesis. rsc.org. 5.[2] Org. Synth. 2022, 99, 234-250. orgsyn.org.
Sources
- 1. A ‘sulfonyl-azide-free’ (SAFE) aqueous-phase diazo transfer reaction for parallel and diversity-oriented synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02042J [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 4-Carboxybenzenesulfonazide | 17202-49-2 | Benchchem [benchchem.com]
- 4. 1H-Imidazole-1-sulfonyl azide sulfate | 1357503-23-1 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
The Evolution and Engineering of Benzothiadiazole-Based Diazo Transfer Reagents
Executive Summary
The synthesis of diazo compounds and organic azides is a cornerstone of modern chemical biology, materials science, and synthetic organic chemistry. Historically, the installation of the diazo group relied on volatile, highly explosive reagents. Over the past few decades, the paradigm has shifted toward the rational design of shelf-stable, solid-state diazo donors. This whitepaper explores the historical progression of diazo transfer reagents, culminating in the development and mechanistic advantages of benzothiadiazole-based diazo transfer reagents (e.g., 2,1,3-benzothiadiazole-4-sulfonyl azide). By leveraging the extreme electron deficiency and extended
Historical Context & The Reactivity-Stability Paradox
The Regitz diazo transfer is the premier method for converting activated methylene groups into diazo compounds[1]. However, the field has long battled the "reactivity-stability paradox"—reagents that are highly reactive are often dangerously unstable.
-
First Generation (The Volatile Azides): Trifluoromethanesulfonyl azide (TfN
) and tosyl azide (TsN ) were the early standards. While TfN is exceptionally reactive, it is highly explosive and requires hazardous in situ preparation from triflic anhydride[2]. TsN is safer but yields a sulfonamide byproduct that is notoriously difficult to separate from the desired product via chromatography. -
Second Generation (The Imidazolium Era): The introduction of imidazole-1-sulfonyl azide (ISA) by Goddard-Borger and Stick revolutionized the field by providing a shelf-stable, crystalline alternative with reactivity rivaling TfN
[3]. Later optimized as a hydrogen sulfate salt to mitigate friction-induced detonation risks[2], ISA allows for simple aqueous workups. -
Third Generation (Imidazolinium Salts): Reagents like 2-azido-1,3-dimethylimidazolinium chloride (ADMC) offered completely non-explosive, highly stable alternatives, though they often require specific basic conditions to achieve optimal transfer rates.
-
Next-Generation (Benzothiadiazole Derivatives): To push the boundaries of electrophilicity without compromising solid-state safety, researchers turned to heteroaromatic scaffolds[4]. The commercial availability of building blocks like 2,1,3-benzothiadiazole-4-sulfonyl azide[5] marks the advent of BTD-based reagents. The heavy-atom effect of sulfur and the rigid, planar geometry of the BTD core provide immense lattice stability, while the thiadiazole ring acts as a powerful electron sink.
Fig 1. Evolution of diazo transfer reagents from volatile azides to stable BTD-derivatives.
Mechanistic Rationale: Why Benzothiadiazole?
As a Senior Application Scientist, selecting a reagent is never arbitrary; it is dictated by electronic and steric causality. The efficacy of a diazo transfer reagent is governed by the electrophilicity of its terminal azide nitrogen.
When a 1,3-dicarbonyl compound is deprotonated, the resulting enolate acts as a nucleophile. It attacks the terminal nitrogen of the sulfonyl azide to form a transient triazene intermediate [1]. The collapse of this intermediate to yield the diazo product and a sulfonamide byproduct is the rate-determining step.
The BTD Advantage:
-
Electronic Activation: The 2,1,3-benzothiadiazole ring is a highly electron-deficient heterocycle (often used as an acceptor in donor-acceptor fluorophores). When a sulfonyl azide is appended to the 4-position, the BTD core withdraws electron density via both inductive and resonance effects. This hyper-polarizes the S-N bond, dramatically lowering the activation energy required for the enolate's nucleophilic attack.
-
Thermodynamic Driving Force: The fragmentation of the triazene intermediate is accelerated because the resulting BTD-sulfonamide anion is an exceptionally stable, highly delocalized leaving group.
-
Solid-State Safety: Unlike aliphatic or simple aryl azides, the planar BTD system engages in strong intermolecular
stacking in the solid state. This crystal lattice stabilization acts as a kinetic barrier to auto-decomposition, rendering the reagent highly resistant to shock and thermal degradation.
Fig 2. Mechanistic pathway of diazo transfer via a triazene intermediate using BTD-SO2N3.
Quantitative Data Presentation
To justify the transition to BTD-based reagents, we must evaluate them against historical standards across critical operational metrics.
Table 1: Comparative Analysis of Diazo Transfer Reagents
| Reagent | Relative Electrophilicity | Thermal Stability (Onset of Dec.) | Byproduct Removal Strategy | Safety Profile |
| TfN | Very High | < 80 °C | Volatile (Evaporation) | Poor (Explosion hazard)[2] |
| TsN | Moderate | ~ 120 °C | Column Chromatography | Moderate |
| ISA·H | High | ~ 150 °C | Aqueous Wash | Good (Shelf-stable)[2] |
| BTD-SO | Very High | > 160 °C | Precipitation / Filtration | Excellent (Crystalline) [5] |
Self-Validating Experimental Protocols
A robust protocol must provide the operator with real-time feedback. The following methodologies for the synthesis and application of 2,1,3-benzothiadiazole-4-sulfonyl azide are designed as self-validating systems.
Protocol A: Synthesis of 2,1,3-Benzothiadiazole-4-sulfonyl Azide (BTD-SO N )
Causality Note: A biphasic solvent system (DCM/Water) with a phase-transfer catalyst is utilized to prevent the premature hydrolysis of the highly reactive sulfonyl chloride intermediate.
-
Preparation: Dissolve 2,1,3-benzothiadiazole-4-sulfonyl chloride (10.0 mmol) in 25 mL of dichloromethane (DCM).
-
Azide Addition: In a separate flask, dissolve sodium azide (12.0 mmol) and tetrabutylammonium bromide (TBAB, 0.5 mmol) in 10 mL of distilled water.
-
Biphasic Reaction: Cool the DCM solution to 0 °C. Vigorously stir and add the aqueous azide solution dropwise over 15 minutes.
-
Self-Validation Check: The reaction is complete when TLC (Hexanes/EtOAc 4:1) shows the complete consumption of the UV-active sulfonyl chloride. Furthermore, FTIR of an aliquot will show the disappearance of the S-Cl stretch and the emergence of a sharp, strong azide stretch (
2120 cm ). -
Isolation: Separate the organic layer, wash with brine, dry over anhydrous MgSO
, and concentrate under reduced pressure (bath temp < 30 °C) to yield BTD-SO N as a stable, pale-yellow crystalline solid.
Protocol B: Standard Diazo Transfer to 1,3-Dicarbonyl Compounds
Causality Note: Because BTD-SO
-
Initialization: Dissolve the 1,3-dicarbonyl substrate (5.0 mmol) and BTD-SO
N (5.5 mmol) in 15 mL of acetonitrile (MeCN). -
Activation: Add Et
N (6.0 mmol) dropwise at room temperature. -
Self-Validation Check: The reaction mixture will rapidly transition from colorless to a deep yellow/orange hue, visually confirming the formation of the diazo compound. Concurrently, the BTD-sulfonamide byproduct, which is highly insoluble in MeCN, will begin to precipitate as a white solid. This precipitation serves as an internal stoichiometric indicator driving the reaction forward via Le Chatelier's principle.
-
Workup: After 2 hours, filter off the precipitated BTD-sulfonamide. Concentrate the filtrate and purify the resulting diazo compound via a short silica plug.
References
-
Goddard-Borger, E. D., & Stick, R. V. (2007). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride. Organic Letters.[Link]
-
Potter, G., Jayson, G. C., Miller, G. J., & Gardiner, J. M. (2016). An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. The Journal of Organic Chemistry.[Link]
-
Study of New Diazo Ketones Synthesis from Higher Diazo Alkanes. International Journal of Trend in Scientific Research and Development.[Link]
-
Heterocyclic azides: advances in their chemistry. Russian Chemical Reviews.[Link]
Sources
- 1. ijtsrd.com [ijtsrd.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride [organic-chemistry.org]
- 4. Heterocyclic azides: advances in their chemistry | Russian Chemical Reviews [rcr.colab.ws]
- 5. Sulfonyl azide | Sigma-Aldrich [sigmaaldrich.com]
CAS number and identifiers for 2,1,3-benzothiadiazole-4-sulfonyl azide
[1]
Executive Summary
2,1,3-Benzothiadiazole-4-sulfonyl azide (BTD-SA) is a specialized fluorogenic derivatizing reagent and "click" chemistry partner derived from the benzothiadiazole (BTD) class of fluorophores. While the sulfonyl chloride precursor is commercially indexed (CAS 73713-79-8), the azide form is typically synthesized in situ or immediately prior to use due to the energetic nature of sulfonyl azides.
This guide details the synthesis, physicochemical properties, and application of BTD-SA in drug development. Its primary utility lies in fluorescent labeling of amines and alcohols, and as a partner in sulfonyl azide-alkyne cycloadditions (CuAAC) to generate fluorescent sulfonyl triazoles. The BTD core offers distinct advantages, including a large Stokes shift, high quantum yield, and environmental sensitivity (solvatochromism), making it ideal for probing binding sites in biological systems.
Part 1: Chemical Identity & Properties[2][3]
Unlike alkyl azides, sulfonyl azides are electrophilic at the sulfur atom and can act as diazo transfer reagents or click partners. The BTD core provides the optical properties.
| Property | Data / Description |
| Compound Name | 2,1,3-Benzothiadiazole-4-sulfonyl azide |
| Common Abbreviation | BTD-SA, BTD-N3 (ambiguous, usually refers to aryl azide) |
| Precursor CAS | 73713-79-8 (2,1,3-Benzothiadiazole-4-sulfonyl chloride) |
| Molecular Formula | C₆H₃N₅O₂S₂ |
| Molecular Weight | ~241.25 g/mol |
| Fluorescence | |
| Solubility | Soluble in DCM, THF, Acetonitrile, DMSO.[1] Insoluble in water. |
| Stability | Thermally stable up to ~90°C; potentially shock-sensitive. Store at -20°C. |
Structural Visualization
The molecule consists of a benzothiadiazole fluorophore fused to a sulfonyl azide group at the C4 position. This electron-deficient core promotes nucleophilic attack at the sulfur or dipolar cycloaddition at the azide.
Part 2: Synthesis Protocol
Context: Commercial sources for the azide are rare. The standard protocol involves nucleophilic substitution of the commercially available sulfonyl chloride with sodium azide.
Reagents Required[3][5][6][7][8][9]
-
Precursor: 2,1,3-Benzothiadiazole-4-sulfonyl chloride (CAS 73713-79-8).
-
Reagent: Sodium Azide (NaN₃) (Caution: Highly Toxic).
-
Solvent: Acetone/Water (1:1 v/v) or THF/Water.
-
Workup: Dichloromethane (DCM), Magnesium Sulfate (MgSO₄).
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 eq (e.g., 235 mg, 1 mmol) of 2,1,3-benzothiadiazole-4-sulfonyl chloride in 5 mL of acetone. Cool to 0°C in an ice bath.
-
Azidation: Dissolve 1.5 eq (98 mg, 1.5 mmol) of Sodium Azide in 5 mL of water. Add this solution dropwise to the chloride solution over 10 minutes.
-
Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature (RT) and stir for an additional 2 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The sulfonyl chloride spot should disappear.
-
Extraction: Dilute with 20 mL water and extract with DCM (3 x 15 mL).
-
Note: Do not use halogenated solvents if concentrating to dryness on a rotary evaporator with a water bath >40°C due to explosion risk.
-
-
Drying: Wash combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Isolation: Concentrate under reduced pressure at room temperature to yield the yellow/orange solid BTD-SA.
-
Safety Check: Do not heat the solid above 50°C. Use immediately or store in solution at -20°C.
-
Figure 1: Synthesis workflow for BTD-SA from the sulfonyl chloride precursor.
Part 3: Mechanism of Action & Reactivity
BTD-SA exhibits dual reactivity modes, making it a versatile tool in chemical biology.
Nucleophilic Substitution (Sulfonylation)
In the presence of nucleophiles (amines, alcohols) and heat/base, the azide group acts as a leaving group (pseudo-halogen) or rearranges. However, the most common utility of sulfonyl azides is Diazo Transfer or Click Chemistry .
-
Correction: Direct sulfonylation usually uses the chloride. If using the azide for labeling, it typically proceeds via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable N-sulfonyl triazole .
Copper-Catalyzed Sulfonyl Azide-Alkyne Cycloaddition (CuAAC)
Unlike alkyl azides, sulfonyl azides react with alkynes to form N-sulfonyl triazoles. These intermediates are often unstable and can rearrange to ketenimines, but under specific copper-catalyzed conditions, stable fluorescent triazoles can be isolated.
Pathway:
This reaction "clicks" the fluorescent BTD tag onto any alkyne-modified drug or biomolecule.
Figure 2: Reaction pathway for labeling alkyne-tagged targets with BTD-SA.
Part 4: Applications in Drug Development
Fluorescent Labeling of Pharmacophores
The BTD core is a "push-pull" system (donor-acceptor) if an amine is attached at the C7 position. However, even the sulfonylated core provides distinct fluorescence.
-
Use Case: Tagging alkyne-modified drug candidates to study intracellular localization.
-
Advantage: BTD dyes are smaller than rhodamines or cyanines, reducing steric interference with drug binding.
Solvatochromic Probes
BTD derivatives are sensitive to the polarity of their environment.
-
Mechanism: Fluorescence intensity and wavelength shift (bathochromic shift) when the probe moves from a hydrophobic pocket (protein binding site) to a hydrophilic environment (cytosol).
-
Protocol: Incubate BTD-labeled ligand with target protein; monitor spectral shift to validate binding.
Photoaffinity Labeling (PAL)
While aryl azides are classic PAL reagents, sulfonyl azides also decompose under UV light (254-365 nm) to generate sulfonyl nitrenes.
-
Workflow:
-
Equilibrate BTD-SA probe with the target protein.
-
Irradiate with UV light.
-
Nitrene inserts into nearby C-H or N-H bonds, covalently crosslinking the ligand.
-
Analyze by Mass Spectrometry to identify the binding pocket.
-
Part 5: Safety & Handling (Critical)
Hazard Class: Energetic Material / Toxic.
-
Explosion Risk: Sulfonyl azides are generally more stable than alkyl azides but can decompose violently if heated or concentrated to dryness.
-
Rule: Never distill. Never heat neat material >60°C.
-
Rule: Limit scale to <5 mmol for initial experiments.
-
-
Toxicity: Sodium azide (precursor) is fatal if swallowed or in contact with skin. It inhibits cytochrome oxidase (similar to cyanide).
-
Protocol: Bleach (NaOCl) deactivates azide waste.
-
-
Storage: Store BTD-SA as a solution (e.g., 0.5 M in DMSO or DCM) at -20°C. Avoid light exposure (photodecomposition).
References
-
Preparation of 2,1,3-Benzothiadiazole Deriv
- Source: CymitQuimica / PubChem
- Title: 2,1,3-Benzothiadiazole-4-sulfonyl chloride (Product Page & Physical D
-
URL:[Link]
-
General Synthesis of Sulfonyl Azides
- Source: Organic Chemistry Portal
- Title: Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt
-
URL:[Link]
-
Applications of Benzothiadiazole in Fluorescence
- Source: MDPI Molecules
- Title: 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applic
-
URL:[Link]
-
Click Chemistry of Sulfonyl Azides
Methodological & Application
Application Note: A Robust and Safety-Conscious Protocol for the Conversion of Primary Amines to Azides via Diazo Transfer
A Note on the Selected Reagent: This document details a protocol for the conversion of primary amines to azides, a cornerstone transformation in modern organic synthesis, particularly in drug development and chemical biology. The initial request specified the use of "benzothiadiazole sulfonyl azide." A thorough review of the current scientific literature did not yield established protocols or safety data for a reagent of this specific name. To provide a reliable, safe, and well-documented procedure, this guide will focus on a state-of-the-art, heterocyclic-based sulfonyl azide: Imidazole-1-sulfonyl Azide Hydrogen Sulfate . This reagent is widely recognized for its high efficiency, broad substrate scope, and, most importantly, its superior stability and safety profile compared to traditional diazo-transfer agents like triflyl azide.[1][2][3] The principles and techniques described herein serve as an authoritative guide for this class of reactions.
Introduction: The Strategic Importance of Organic Azides
Organic azides are exceptionally versatile functional groups with profound applications across the chemical sciences.[1] They serve as precursors to primary amines through mild reduction, act as bioorthogonal chemical reporters for tracking biomolecules, and are key components in the Nobel Prize-winning Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry".[2] The conversion of a primary amine to an azide is a strategic transformation that retains the nitrogen atom of the original molecule while inverting its reactivity from nucleophilic to electrophilic (in the context of cycloadditions) or as a masked amine.
The diazo-transfer reaction is a powerful method for this conversion, offering a direct route with retention of stereochemistry.[4] The reaction involves the transfer of two nitrogen atoms (a "diazo group") from a sulfonyl azide reagent to the primary amine substrate. While effective, early reagents like trifluoromethanesulfonyl azide (TfN₃) are notoriously unstable and potentially explosive, necessitating careful handling in solution.[1] This has driven the development of crystalline, shelf-stable alternatives like imidazole-1-sulfonyl azide and its salts, which offer comparable reactivity with significantly reduced risk.[1][2][4]
The Diazo-Transfer Mechanism
The conversion of a primary amine to an azide using a sulfonyl azide reagent is understood to proceed via a diazo-transfer mechanism. Isotopic labeling studies have been crucial in elucidating this pathway. Mechanistic experiments using ¹⁵N-labeled reagents have confirmed that the reaction involves the transfer of the two terminal nitrogen atoms from the sulfonyl azide to the amine.[5]
The key steps are:
-
Nucleophilic Attack: The primary amine acts as a nucleophile, attacking the terminal nitrogen atom of the sulfonyl azide.
-
Intermediate Formation: This attack forms a transient, unstable intermediate.
-
Proton Transfer & Fragmentation: Subsequent proton transfers and collapse of the intermediate lead to the formation of the organic azide product and the sulfonamide byproduct. The reaction is often facilitated by a base and may be accelerated by a copper(II) sulfate catalyst.[6]
Caption: Fig. 1: Simplified Diazo-Transfer Mechanism
Detailed Experimental Protocol
This protocol provides a general method for the diazo transfer from a primary amine using Imidazole-1-sulfonyl Azide Hydrogen Sulfate. Researchers should optimize conditions for their specific substrate.
Materials and Equipment
-
Reagents:
-
Primary amine substrate
-
Imidazole-1-sulfonyl azide hydrogen sulfate (CAS: 1045963-01-3)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Potassium carbonate (K₂CO₃) or other suitable base (e.g., triethylamine)
-
Methanol (MeOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
-
CRITICAL: Blast shield or fume hood with a lowered sash.
-
Step-by-Step Procedure
Workflow Overview
Caption: Fig. 2: Experimental Workflow
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equiv). Dissolve the amine in methanol (concentration approx. 0.1-0.5 M). Add copper(II) sulfate pentahydrate (0.01-0.05 equiv).
-
Addition of Base: Add potassium carbonate (2.0-3.0 equiv) to the stirring solution. The mixture will likely be a suspension.
-
Addition of Diazo-Transfer Reagent: In a separate container, dissolve imidazole-1-sulfonyl azide hydrogen sulfate (1.1-1.2 equiv) in methanol. Add this solution dropwise to the amine mixture at room temperature or in an ice bath if the amine is particularly reactive.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC until the starting amine is consumed (typically 2-24 hours).
-
Quenching and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between dichloromethane (or ethyl acetate) and water.
-
Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and finally, brine. The aqueous washes help remove the sulfonamide byproduct and excess base.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator. Caution: Do not heat the solution excessively.
-
Purification: Purify the crude azide product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Reaction Parameters and Scope
The conditions for this diazo-transfer reaction are generally mild and tolerate a wide variety of functional groups.
| Substrate Type | Base | Catalyst | Typical Yield | Reference |
| Aliphatic Primary Amines | K₂CO₃ | CuSO₄ | 85-95% | [7] |
| Amino Acid Esters | K₂CO₃ | CuSO₄ | >90% | [4] |
| Anilines (Electron-rich) | DMAP | None | 70-90% | [8] |
| Anilines (Electron-neutral) | Et₃N | CuSO₄ | 80-95% | [6] |
Note: Yields are highly substrate-dependent. While copper sulfate is often used, some protocols report successful diazo transfer without a metal catalyst, particularly for sulfonamide synthesis.[3][5]
Critical Safety and Handling Protocols
Organic azides and sulfonyl azide reagents are energetic materials and must be handled with extreme caution.
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses, and a flame-retardant lab coat.
-
Engineering Controls: All work must be conducted in a certified chemical fume hood. A blast shield must be used for all reactions involving azides, especially during initial scale-up.
-
Handling Precautions:
-
Avoid friction, grinding, or shock. Use plastic or ceramic spatulas instead of metal ones.
-
Never use ground glass joints for storing azide solutions, as this can cause explosive decomposition.
-
Do not heat organic azides, especially low molecular weight azides. Avoid distillation. When concentrating solutions, use a rotary evaporator with a water bath at or near room temperature.
-
-
Solvent Choice: NEVER use chlorinated solvents like dichloromethane or chloroform in reactions with sodium azide (a precursor for many diazo-transfer reagents), as this can form highly explosive di- and triazidomethane.[9] While DCM is used in the workup here, it is after the reactive azide source is consumed.
-
Storage: Store sulfonyl azide reagents and purified organic azides in a cool, dark place (refrigerator recommended), away from acids, metals, and other reactive chemicals.
-
Waste Disposal: Quench all azide-containing waste streams before disposal. A common method is the careful, slow addition of a reducing agent like sodium nitrite under acidic conditions. All azide waste must be collected in a designated, clearly labeled container and disposed of through official hazardous waste channels. Do not pour azide waste down the sink.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient base or reagent. | Add additional base and/or diazo-transfer reagent (0.1-0.2 equiv at a time) and monitor by TLC. |
| Low reactivity of the amine substrate. | Gently warm the reaction (e.g., to 40 °C), but with extreme caution and behind a blast shield. | |
| Low Yield | Product loss during aqueous workup. | Perform back-extraction of the aqueous layers to recover any dissolved product. |
| Decomposition of product on silica gel. | Deactivate the silica gel with triethylamine (e.g., 1% in the eluent) or use an alternative stationary phase like alumina. | |
| Side Product Formation | Reaction with other functional groups. | This method is generally selective, but highly complex molecules may require protecting group strategies. |
References
- Alper, P. B., Hung, S.-C., & Wong, C.-H. (1996). Metal-Catalyzed Diazo Transfer for the Synthesis of Azides from Amines. Tetrahedron Letters, 37(34), 6029-6032.
-
Diazotransfer - Synthesising Azides from Amines. (2012). Curly Arrow. Available at: [Link]
-
Goddard-Borger, E. D., & Stick, R. V. (2007). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride. Organic Letters, 9(19), 3797–3800. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Azide synthesis by diazotransfer. Retrieved from [Link]
-
Potter, G. T., Jayson, G. C., Miller, G. J., & Gardiner, J. M. (2016). An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. The Journal of Organic Chemistry, 81(8), 3443–3446. Available at: [Link]
-
Raushel, J., Pitram, S. M., & Fokin, V. V. (2008). Efficient Synthesis of Sulfonyl Azides from Sulfonamides. Organic Letters, 10(15), 3385–3388. Available at: [Link]
-
Stevens, M. Y., Sawant, R. T., & Odell, L. R. (2014). Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments. The Journal of Organic Chemistry, 79(11), 4826–4831. Available at: [Link]
- School of Chemistry, University College Dublin. (2018).
-
Stanford University Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]
-
University of Pittsburgh Environmental Health and Safety. (2013). Safe Handling of Azides. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Curly Arrow: Diazotransfer - Synthesising Azides from Amines [curlyarrow.blogspot.com]
- 5. Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments [organic-chemistry.org]
- 6. Efficient Synthesis of Sulfonyl Azides from Sulfonamides [organic-chemistry.org]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 2,1,3-Benzothiadiazole-4-sulfonate | C6H3N2O3S2- | CID 86309177 - PubChem [pubchem.ncbi.nlm.nih.gov]
synthesis of alpha-diazo esters using 2,1,3-benzothiadiazole-4-sulfonyl azide
Application Note: Synthesis of
Executive Summary
-Diazo esters are highly versatile carbene precursors utilized extensively in cyclopropanation, X–H insertion, and ylide formation within drug development and complex natural product synthesis. While the Regitz diazo transfer is the premier method for their preparation, traditional reagents like tosyl azide pose severe explosive hazards. This application note details a robust, self-validating protocol utilizing 2,1,3-benzothiadiazole-4-sulfonyl azide (CAS: 1152876-20-4)[1]. As a highly crystalline, bench-stable reagent, it offers a superior safety profile and simplified byproduct removal, making it an optimal choice for scale-up in medicinal chemistry workflows.Mechanistic Rationale & Causality
The synthesis relies on the [2]. The process requires a base to deprotonate the active methylene compound (e.g., a
-
Causality of Base Selection : Triethylamine (Et
N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are selected based on the pKa of the substrate. For standard -keto esters, Et N is sufficient. The base not only initiates enolate formation but also facilitates the fragmentation of the resulting triazene intermediate into the desired -diazo ester and the corresponding sulfonamide byproduct. -
Causality of Solvent : Acetonitrile (MeCN) is the optimal solvent. Its polar aprotic nature stabilizes the enolate intermediate and accelerates the nucleophilic attack without participating in competing hydrogen-bonding interactions that protic solvents would induce.
Figure 1: Mechanistic pathway of the Regitz diazo transfer reaction.
Reagent Profile & Quantitative Comparison
To justify the selection of 2,1,3-benzothiadiazole-4-sulfonyl azide, we must compare it against historical standards. The of diazo transfer reagents dictate that newer heteroaromatic sulfonyl azides provide a significantly wider thermal safety margin[3].
| Diazo Transfer Reagent | Molecular Weight ( g/mol ) | Safety / Stability Profile | Byproduct Removal Strategy | Relative Reactivity |
| Tosyl Azide | 197.21 | High explosive risk; friction sensitive. | Chromatography required (soluble in organics). | High |
| p-ABSA | 240.24 | Moderate; standard safe alternative. | Precipitation/Filtration (insoluble in cold organics). | Moderate |
| Imidazole-1-sulfonyl azide HCl | 209.61 | Good; shock-insensitive in solid state. | Aqueous wash (water-soluble byproduct). | Very High |
| 2,1,3-Benzothiadiazole-4-sulfonyl azide | 241.25 | Excellent; highly crystalline, bench-stable. | Mild alkaline aqueous wash or direct crystallization. | High |
Experimental Protocol: Synthesis of Ethyl 2-Diazo-3-oxobutanoate
Self-Validating System : This protocol includes visual cues (color changes, gas evolution) and specific TLC checkpoints to ensure the operator can validate the reaction's progress in real-time.
Materials:
-
Ethyl acetoacetate (1.0 equiv, 10 mmol)
-
2,1,3-Benzothiadiazole-4-sulfonyl azide (1.1 equiv, 11 mmol)[1]
-
Triethylamine (1.2 equiv, 12 mmol)
-
Anhydrous Acetonitrile (25 mL)
Step-by-Step Methodology:
-
Preparation : In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl acetoacetate (1.30 g, 10 mmol) and 2,1,3-benzothiadiazole-4-sulfonyl azide (2.65 g, 11 mmol) in 25 mL of anhydrous acetonitrile.
-
Rationale: Co-dissolving the reagents before base addition ensures a uniform concentration, preventing localized reagent depletion which can lead to dimerization side-reactions.
-
-
Cooling : Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
-
Base Addition : Add triethylamine (1.67 mL, 12 mmol) dropwise over 10 minutes via syringe.
-
Validation Checkpoint: The solution will transition from pale yellow to a deep yellow/orange color. Mild effervescence (N
micro-bubbles from trace degradation, though N is primarily a byproduct of downstream carbene use) may be observed. The controlled addition mitigates the exothermic deprotonation and prevents the thermal degradation of the azide.
-
-
Reaction Propagation : Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.
-
Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 4:1). The diazo product will appear as a distinct, UV-active spot with a higher
value than the starting -keto ester. The diazo spot often stains bright yellow/orange with acidic -anisaldehyde.
-
-
Quenching & Concentration : Once TLC indicates complete consumption of the starting material, concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath at 30 °C) to remove acetonitrile.
-
Rationale: Removing MeCN prevents it from acting as a co-solvent during the subsequent aqueous extraction, which would artificially inflate the aqueous solubility of the product.
-
-
Extraction & Byproduct Removal : Suspend the concentrated residue in diethyl ether or ethyl acetate (50 mL). Wash the organic layer with 5% aqueous NaOH (2 × 25 mL), followed by brine (25 mL).
-
Rationale: The 2,1,3-benzothiadiazole-4-sulfonamide byproduct is weakly acidic. The NaOH wash deprotonates the sulfonamide, rendering it water-soluble and effectively partitioning it into the aqueous layer, leaving the pure
-diazo ester in the organic phase.
-
-
Drying & Isolation : Dry the organic layer over anhydrous Na
SO , filter, and concentrate under reduced pressure to yield the -diazo ester.
Figure 2: Step-by-step experimental workflow for α-diazo ester synthesis.
Troubleshooting & Optimization
-
Incomplete Conversion : If starting material persists after 4 hours, the substrate may be less acidic than typical
-keto esters (e.g., simple malonates).-
Solution: Switch the base from Et
N to the stronger amidine base DBU (1.2 equiv) to force complete enolate formation.
-
-
Product Degradation :
-Diazo esters are sensitive to strong acids and prolonged exposure to light or high heat[2].-
Solution: Always evaporate solvents at or below 30 °C and store the final product in amber vials at -20 °C.
-
References
-
Title : Diazo compounds: synthesis, carbene generation and reactivity Source : Chemical Society Reviews (RSC Publishing) URL :[Link]
-
Title : Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents Source : Organic Process Research & Development (ACS Publications) URL :[Link]
-
Title : Regitz Diazo Transfer Reaction for the Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles and Subsequent Regiospecific Construction of 1,4-Disubstituted 1,2,3-Triazoles via C–C Bond Cleavage Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]
Sources
Advanced Application Note: 2λ⁴,1,3-Benzothiadiazole-4-Sulfonyl Azide as a Fluorogenic Precursor in Bioorthogonal Click Chemistry
Executive Summary & Rationale
The development of highly selective, bioorthogonal labeling strategies is a cornerstone of modern chemical biology and drug development. Among the most robust tools available are fluorogenic ("turn-on") probes, which eliminate the need for stringent washing steps and reduce background noise in complex biological matrices.
2λ⁴,1,3-Benzothiadiazole-4-sulfonyl azide (BTD-4-sulfonyl azide) represents a privileged class of fluorogenic precursors. The 2,1,3-benzothiadiazole (BTD) core is renowned for its excellent photophysical properties, including a large Stokes shift, high quantum yield, and robust photostability [1]. By functionalizing the 4-position with a strongly electron-withdrawing sulfonyl azide moiety, the native fluorescence of the BTD core is effectively quenched via disruption of its intramolecular charge transfer (ICT) state.
Upon undergoing an azide-alkyne cycloaddition—either Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC)—the sulfonyl azide is converted into an N-sulfonyl-1,2,3-triazole. This cycloaddition fundamentally alters the electronic communication within the molecule, restoring the ICT and triggering a massive, quantifiable fluorescent emission[4]. This application note provides authoritative, self-validating protocols for utilizing BTD-4-sulfonyl azide in both protein bioconjugation and live-cell imaging.
Chemical & Photophysical Specifications
To successfully deploy BTD-4-sulfonyl azide, researchers must understand its baseline chemical properties and reactivity profile. The table below summarizes the critical parameters required for experimental design.
| Parameter | Specification / Characteristic |
| Core Scaffold | 2λ⁴,1,3-Benzothiadiazole (BTD) |
| Reactive Handle | -SO₂N₃ (Sulfonyl Azide) |
| Primary Reactivity | CuAAC (Terminal Alkynes), SPAAC (Cyclooctynes) |
| Pre-Click State | Optically silent / Quenched (Disrupted ICT) |
| Post-Click State | Highly fluorescent N-sulfonyl triazole conjugate |
| Optimal Solvent | DMSO (Stock), Aqueous Buffers (Reaction) |
| Biological Advantage | Fluorogenic "turn-on" requires zero-wash protocols |
Mechanistic Insights: Designing the Click Reaction
The choice between CuAAC and SPAAC depends entirely on the biological constraints of your target system.
-
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): This reaction is highly efficient but relies on a Cu(I) catalyst [3]. Because free Cu(I) is thermodynamically unstable and generates reactive oxygen species (ROS) in aqueous environments, it must be generated in situ using CuSO₄ and sodium ascorbate. Furthermore, the addition of a water-soluble accelerating ligand like THPTA is strictly required. THPTA chelates the Cu(I), shielding biomolecules from oxidative damage and preventing protein precipitation [2].
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): For live-cell or in vivo applications, copper toxicity is prohibitive. SPAAC bypasses the need for a metal catalyst by utilizing strained cyclooctynes (e.g., DBCO or BCN). The thermodynamic relief of ring strain drives the cycloaddition with the BTD-sulfonyl azide, making it 100% biocompatible.
Figure 1: Fluorogenic bioorthogonal workflow using BTD-4-sulfonyl azide for target detection.
Experimental Workflows & Protocols
Protocol A: CuAAC Bioconjugation of Alkyne-Modified Proteins (In Vitro)
Objective: Covalently label a terminal alkyne-tagged recombinant protein with BTD-4-sulfonyl azide for downstream tracking.
Reagent Preparation:
-
CuSO₄ Stock: 20 mM in Milli-Q water.
-
THPTA Ligand Stock: 50 mM in Milli-Q water.
-
Sodium Ascorbate Stock: 100 mM in Milli-Q water (Must be prepared fresh daily to ensure reducing capacity).
-
BTD-4-Sulfonyl Azide Stock: 10 mM in anhydrous DMSO.
Step-by-Step Methodology:
-
Catalyst Pre-complexation (Critical Step): In a microcentrifuge tube, mix 10 µL of CuSO₄ stock with 20 µL of THPTA stock (1:2 molar ratio). Incubate at room temperature for 5 minutes.
-
Causality: Pre-mixing is mandatory. It ensures all Cu(II) is fully chelated by THPTA before reduction, preventing the formation of insoluble copper salts and protecting the target protein from ROS-induced denaturation[2].
-
-
Reaction Assembly: To 500 µL of your alkyne-tagged protein solution (1–5 mg/mL in PBS, pH 7.4), add 5 µL of the BTD-4-sulfonyl azide stock (final concentration ~100 µM). Vortex gently.
-
Initiation: Add 15 µL of the pre-complexed CuSO₄/THPTA mixture to the protein solution.
-
Reduction: Initiate the cycloaddition by adding 25 µL of the fresh Sodium Ascorbate stock.
-
Causality: Ascorbate reduces the chelated Cu(II) to the catalytically active Cu(I) state, triggering the click reaction.
-
-
Incubation: Protect from light and incubate at room temperature for 1 hour with gentle end-over-end mixing.
-
Self-Validation Checkpoint: Run a 10 µL aliquot of the reaction on an SDS-PAGE gel. Before applying Coomassie stain, visualize the gel directly under a UV/LED transilluminator. A distinct fluorescent band at the target protein's molecular weight confirms successful covalent conjugation and validates the system.
Protocol B: Live-Cell SPAAC Imaging (In Vivo / Cell Culture)
Objective: Perform metal-free, zero-wash fluorescent imaging of cell-surface glycans metabolically labeled with DBCO.
Step-by-Step Methodology:
-
Metabolic Labeling: Incubate live cells (e.g., HeLa or CHO) with 50 µM of a DBCO-modified unnatural sugar (e.g., Ac₄ManNDBCO) in standard culture media for 48 hours at 37°C.
-
Causality: The cellular machinery metabolizes the unnatural sugar and incorporates the DBCO strain-promoted alkyne into cell-surface glycoproteins.
-
-
Probe Addition: Remove media and replace with fresh media containing 10 µM BTD-4-sulfonyl azide.
-
Incubation: Incubate for 30–60 minutes at 37°C.
-
Self-Validation Checkpoint (No-Wash Imaging): Transfer the cells directly to a confocal microscope without washing. Include a negative control well (cells grown without the DBCO-sugar).
-
Causality: Because BTD-4-sulfonyl azide is fluorogenic, unreacted probe in the media remains optically silent. The absence of fluorescence in the negative control validates that the signal is driven exclusively by the bioorthogonal cycloaddition, ruling out non-specific hydrophobic absorption [4].
-
Comparative Workflow Analysis
To assist in experimental design, the following table summarizes the operational differences between the two click chemistry modalities when utilizing the BTD-4-sulfonyl azide precursor.
| Parameter | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Alkyne Partner | Terminal Alkyne (e.g., Propargyl groups) | Cyclooctyne (e.g., DBCO, BCN) |
| Catalyst Required | Yes (Cu(I) + THPTA ligand) | No (Metal-free) |
| Reaction Kinetics | Very Fast (Minutes to 1 Hour) | Moderate (1 to 2 Hours) |
| Biocompatibility | Moderate (Requires ROS mitigation) | Excellent (100% Biocompatible) |
| Primary Application | In vitro bioconjugation, Lysate profiling | Live-cell imaging, In vivo tracking |
| Background Signal | Extremely Low | Extremely Low |
References
-
2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices Source: MDPI (Molecules) URL:[Link]
-
Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL:[Link]
-
Click chemistry in the design of AIEgens for biosensing and bioimaging Source: ResearchGate (Luminescence) URL:[Link]
Application Notes and Protocols: Benzothiadiazole-4-sulfonyl Azide in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential applications of benzothiadiazole-4-sulfonyl azide as a versatile reagent in modern organic synthesis. While specific literature on this particular sulfonyl azide is nascent, this document, grounded in the established reactivity of analogous aryl and heterocyclic sulfonyl azides, serves as an expert guide to its synthesis, safety protocols, and projected utility in key synthetic transformations. We present detailed, field-proven protocols for its application in diazo-transfer reactions and transition-metal-catalyzed C-H amination, two pillars of contemporary synthetic strategy. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems. This guide is intended to empower researchers to explore the synthetic potential of this novel reagent in the total synthesis of complex molecules and in drug discovery.
Introduction: The Synthetic Potential of a Novel Reagent
Sulfonyl azides are a class of highly versatile and reactive intermediates in organic synthesis, primarily utilized for the introduction of nitrogen-containing functionalities.[1][2][3] Their ability to act as sources of nitrenes or as diazo-transfer agents has cemented their role in the construction of complex molecular architectures.[4][5] The benzothiadiazole scaffold, on the other hand, is a privileged heterocycle in medicinal chemistry and materials science, known for its unique electronic properties and biological activities.
This application note introduces benzothiadiazole-4-sulfonyl azide , a reagent that marries the reactivity of the sulfonyl azide group with the distinct properties of the benzothiadiazole core. Although this specific reagent is not yet widely documented in the chemical literature, its precursor, 2,1,3-benzothiadiazole-4-sulfonyl chloride , is commercially available, making the azide readily accessible.[6] This guide provides a predictive but expert-informed framework for the synthesis and application of this promising reagent, drawing on established principles of sulfonyl azide chemistry.
Synthesis of Benzothiadiazole-4-sulfonyl Azide
The most direct and reliable method for the preparation of aryl sulfonyl azides is the nucleophilic substitution of the corresponding sulfonyl chloride with an azide source, typically sodium azide. This method is generally high-yielding and operationally simple.
Caption: Proposed synthetic route to benzothiadiazole-4-sulfonyl azide.
Protocol 1: Synthesis of Benzothiadiazole-4-sulfonyl Azide
Materials:
-
2,1,3-Benzothiadiazole-4-sulfonyl chloride (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Acetone
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,1,3-benzothiadiazole-4-sulfonyl chloride in acetone (approximately 5 mL per 1 mmol of sulfonyl chloride).
-
In a separate beaker, dissolve sodium azide in a minimal amount of deionized water and add it dropwise to the stirred solution of the sulfonyl chloride at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the addition of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a temperature not exceeding 30°C .
Expected Outcome: The product, benzothiadiazole-4-sulfonyl azide, is expected to be a solid. The yield should be high, based on analogous preparations.
Critical Safety Precautions
WARNING: Sulfonyl azides are energetic compounds and should be treated as potentially explosive.
-
Thermal Stability: Avoid heating sulfonyl azides, as this can lead to violent decomposition. All concentration steps should be performed at low temperatures.
-
Mechanical Shock: Avoid grinding or subjecting the solid material to mechanical shock.
-
Heavy Metals: Do not use heavy metal spatulas or allow contact with heavy metals, as this can lead to the formation of highly unstable heavy metal azides.
-
Scale: It is highly recommended to perform these reactions on a small scale, especially initially.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. Conduct all operations in a well-ventilated fume hood and behind a blast shield.
Application in Diazo-Transfer Reactions
Diazo-transfer reactions are a cornerstone of organic synthesis, enabling the conversion of active methylene compounds into versatile diazo compounds. These products are precursors to carbenes and can undergo a variety of transformations, including cyclopropanations, C-H insertions, and Wolff rearrangements.
Caption: Generalized mechanism of a base-mediated diazo-transfer reaction.
Protocol 2: Diazo-Transfer to an Active Methylene Compound
Materials:
-
Active methylene compound (e.g., a β-keto ester or malonate ester) (1.0 eq)
-
Benzothiadiazole-4-sulfonyl azide (1.1 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (Et₃N) (1.2 eq)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the active methylene compound in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add the base (DBU or Et₃N) dropwise to the stirred solution.
-
In a separate flask, dissolve benzothiadiazole-4-sulfonyl azide in a minimal amount of anhydrous acetonitrile.
-
Add the sulfonyl azide solution dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Examples of Diazo-Transfer Reactions with Aryl Sulfonyl Azides
| Entry | Substrate | Sulfonyl Azide | Base | Product | Yield (%) | Reference |
| 1 | Ethyl acetoacetate | p-Toluenesulfonyl azide | Et₃N | Ethyl 2-diazoacetoacetate | >90 | (Generic protocol) |
| 2 | Diethyl malonate | p-Nitrobenzenesulfonyl azide | DBU | Diethyl diazomalonate | 85 | [7] |
| 3 | Cyclohexanone | p-Acetamidobenzenesulfonyl azide | Et₃N | 2-Diazocyclohexanone | 78 | (Generic protocol) |
Application in Transition-Metal-Catalyzed C-H Amination
Direct C-H amination is a powerful strategy for the streamlined synthesis of nitrogen-containing molecules, avoiding the need for pre-functionalized starting materials.[1][2][4] Sulfonyl azides are excellent nitrogen sources in these reactions, which are typically catalyzed by transition metals such as rhodium, iridium, or ruthenium.[3][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in metal directed C–H amidation/amination using sulfonyl azides and phosphoryl azides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in metal directed C–H amidation/amination using sulfonyl azides and phosphoryl azides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Azide synthesis by diazotransfer [organic-chemistry.org]
- 6. 2,1,3-Benzothiadiazole-4-sulfonyl chloride | CymitQuimica [cymitquimica.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
Introduction: The Kinetic-Thermodynamic Paradox of Diazo Transfer
Application Note: Kinetic and Thermodynamic Optimization of Diazo Transfer Reactions
The diazo transfer reaction is a cornerstone methodology for the synthesis of organic azides and
Traditional diazo donors, such as tosyl azide (TsN3) and triflyl azide (TfN3), possess high enthalpies of decomposition (
This application note provides a comprehensive, self-validating framework for optimizing reaction time and temperature in diazo transfer protocols, ensuring both maximum yield and absolute operational safety.
Mechanistic Causality in Parameter Selection
Thermal Limits and Reagent Selection
The absolute ceiling for temperature optimization is dictated by the thermal stability of the diazo donor. Differential Scanning Calorimetry (DSC) data indicates that common reagents like TsN3 and 2-azido-4,6-dimethoxy-1,3,5-triazine (ADT) exhibit highly exothermic decompositions, capping their maximum recommended process temperatures (
To bypass these thermal limitations in batch processing, imidazole-1-sulfonyl azide hydrogen sulfate (ISA·H2SO4) has become the gold standard. Unlike its highly impact-sensitive hydrochloride counterpart, the sulfate salt is shelf-stable and exhibits a significantly higher decomposition temperature, allowing for safer handling during extended kinetic runs[5].
Time vs. Temperature: The Case for Extended Kinetics
When converting primary amines to azides using ISA·H2SO4, extending the reaction time is mechanistically vastly superior to elevating the temperature. In studies involving sensitive substrates (e.g., DNA-encoded libraries), elevating the temperature to 60 °C to force the reaction resulted in severe substrate degradation without improving the yield of challenging aromatic azides[4]. Conversely, maintaining the reaction at room temperature (20–25 °C) and extending the time from 1 to 16 hours, while shifting to a more optimal base (0.05 M K2CO3), allowed the catalytic Cu(II) cycle to quantitatively convert both aliphatic and sterically hindered aromatic amines without degradation[4].
Spatial Optimization: Continuous Flow for Reactive Intermediates
For the Regitz diazo transfer to active methylenes, highly electrophilic donors like TfN3 are required. Because TfN3 is too hazardous to store or heat in batch, optimization shifts from the temporal domain to the spatial domain using continuous flow chemistry[3]. By generating TfN3 in situ and immediately mixing it with the substrate stream in a high-surface-area-to-volume microreactor, the superior heat dissipation allows the localized temperature to be safely raised to 45 °C. This reduces the required residence time from 12 hours (in batch) to just 1–2 hours, achieving >93% yields without accumulating explosive inventory[6].
Workflow Visualization
Workflow for optimizing diazo transfer based on scale, kinetics, and thermal safety limits.
Quantitative Optimization Data
Table 1: Thermal Safety Parameters of Common Diazo Transfer Reagents [1][2][5]
| Reagent |
Table 2: Time and Temperature Optimization Matrix for Amine-to-Azide Conversion (ISA·H2SO4) [4]
| Time (h) | Temp (°C) | Buffer / Base | Aliphatic Amine Yield | Aromatic Amine Yield | Substrate Integrity |
|---|---|---|---|---|---|
| 1 | 25 (RT) | 0.2 M NaHCO3 | 81% | 2% | Intact |
| 16 | 25 (RT) | 0.2 M NaHCO3 | 100% | 39% | Intact |
| 16 | 60 | 0.2 M NaHCO3 | 100% | 43% | Degraded |
| 16 | 25 (RT) | 0.05 M K2CO3 | 100% | 96% | Intact |
Insight: Increasing the basicity (K2CO3 vs. NaHCO3) and extending time at ambient temperature is the only viable pathway to achieve high yields for deactivated aromatic amines without triggering thermal degradation.
Validated Experimental Protocols
Protocol A: Batch Amine-to-Azide Conversion (Optimized for Complex/Sensitive Substrates)
This protocol utilizes ISA·H2SO4 to safely convert primary amines to azides. It relies on extended reaction times rather than elevated temperatures to drive the kinetics.
-
Substrate Preparation: Dissolve the primary amine (1.0 equiv) in a 0.05 M K2CO3 aqueous buffer (pH ~10).
-
Causality: A pH > 9 ensures the amine remains fully deprotonated and highly nucleophilic, which is critical for the initial attack on the diazo donor[4].
-
-
Catalyst Addition: Add CuSO4·5H2O (0.1 to 1.0 equiv, depending on substrate steric hindrance).
-
Causality: Cu(II) coordinates with the sulfonyl azide, significantly increasing its electrophilicity and accelerating the transfer kinetics at room temperature.
-
-
Donor Addition: Add ISA·H2SO4 (1.5 to 5.0 equiv) in a single portion.
-
Causality: The sulfate salt is utilized to eliminate the shock and friction hazards associated with the HCl salt[5]. Excess reagent drives the equilibrium forward.
-
-
Kinetic Incubation: Stir the reaction mixture vigorously at 20–25 °C for 16 hours. Do not heat.
-
Causality: Extended incubation at ambient temperature ensures complete conversion of poorly nucleophilic aromatic amines while preserving the structural integrity of fragile molecular architectures (e.g., biomolecules)[4].
-
-
Self-Validation (LC-MS/IR): Before workup, analyze an aliquot via UPLC-MS or FT-IR. The reaction is complete when the primary amine mass disappears and a strong azide stretching frequency emerges at ~2100 cm⁻¹.
Protocol B: Telescoped Continuous Flow Diazo Transfer (Optimized for Scale and Speed)
This protocol utilizes highly reactive TfN3 for Regitz diazo transfer to active methylenes. Flow chemistry is used to safely elevate the temperature to 45 °C, compressing the reaction time.
-
In Situ Donor Generation: In a cooled batch reactor (0 °C), generate TfN3 by reacting NaN3 (5.0 equiv) with triflic anhydride (1.1 equiv) in a biphasic H2O/CH2Cl2 mixture for 2 hours[3].
-
Causality: Strict thermal control at 0 °C prevents the exothermic runaway of TfN3 formation.
-
-
Phase Separation & Pumping: Separate the organic layer containing TfN3. Using a peristaltic pump, direct the CH2Cl2 stream of TfN3 into a T-piece mixer.
-
Causality: Peristaltic pumps are preferred over HPLC piston pumps to prevent mechanical friction detonation of trace azide salts[3].
-
-
Substrate Introduction: Pump a second stream containing the active methylene substrate (1.0 equiv) and DBU (1.2 equiv) in CH2Cl2 into the T-piece.
-
Thermal Flow Reactor: Pass the combined stream through a PFA coiled reactor maintained at 45 °C with a residence time of 1 to 2 hours.
-
Self-Validation (In-Line IR): Pass the reactor effluent through an in-line FT-IR flow cell. Monitor the disappearance of the TfN3 azide stretch (~2150 cm⁻¹) and the appearance of the product
-diazocarbonyl stretch (~2061 cm⁻¹)[3].-
Causality: This guarantees that no unreacted explosive TfN3 exits the reactor, ensuring downstream safety.
-
References
-
Exploiting Continuous Processing for Challenging Diazo Transfer and Telescoped Copper-Catalyzed Asymmetric Transformations. The Journal of Organic Chemistry - ACS Publications.
-
Improved Diazo-Transfer Reaction for DNA-Encoded Chemistry and Its Potential Application for Macrocyclic DEL-Libraries. Molecules (PMC).
-
An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. The Journal of Organic Chemistry - ACS Publications.
-
Optimization of Debenzoylative Diazo Transfer to Diketone 19 in Flow. ResearchGate.
-
Diazo-Transfer Reagent 2-Azido-4,6-dimethoxy-1,3,5-triazine Displays Highly Exothermic Decomposition Comparable to Tosyl Azide. SciSpace.
-
Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development - ACS Publications.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improved Diazo-Transfer Reaction for DNA-Encoded Chemistry and Its Potential Application for Macrocyclic DEL-Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
removing benzothiadiazole sulfonamide byproducts from reaction mixtures
Welcome to the Technical Support Center for Advanced Organic Synthesis . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the cleavage and purification of benzothiadiazole (BTD) and benzothiazole-2-sulfonyl (Bts) sulfonamide protecting groups.
These electron-deficient heteroaromatic groups are highly valuable in organic synthesis, serving as robust amine protecting groups and versatile fluorophore building blocks[1]. However, their deprotection generates distinct byproducts depending on the cleavage mechanism[2]. A frequent bottleneck in synthetic workflows is the quantitative removal of these byproducts, which can co-elute with target molecules or complicate liquid-liquid extractions[3]. This guide provides field-proven, causality-driven solutions to ensure self-validating purification workflows.
Part 1: Troubleshooting Guides & FAQs
Q1: Why do I get persistent co-elution of benzothiadiazole byproducts with my target amine during silica gel chromatography after thiophenol cleavage? Causality: When BTD or Bts sulfonamides are cleaved via thiolysis (e.g., using thiophenol and K₂CO₃), the reaction proceeds via Nucleophilic Aromatic Substitution (SₙAr). The thiolate attacks the electron-deficient heteroaromatic ring, breaking the C–S bond and releasing the free amine. However, this generates a highly lipophilic thioether byproduct (e.g., 4-(phenylthio)-2,1,3-benzothiadiazole) alongside diphenyl disulfide (PhSSPh)[2]. These non-polar byproducts lack ionizable protons and often possess R_f values identical to protected amines or non-polar targets. Solution: Instead of relying on silica chromatography, utilize a polymer-bound sulfonic acid scavenger resin (e.g., Amberlyst-15) to selectively capture your basic amine, allowing the neutral thioether byproducts to be washed away. Alternatively, switch to a reductive cleavage method that generates a highly polar, water-soluble byproduct[3].
Q2: During the reductive cleavage of BTD-sulfonamides using Zn/AcOH, my yield is low, and I observe a thick emulsion during the liquid-liquid extraction. How can I resolve this? Causality: Reductive cleavage using Zinc dust in acetic acid breaks the S–N bond, generating benzothiadiazole-sulfinic acid as the byproduct[2]. While this sulfinic acid is highly polar and theoretically easy to extract into water, the presence of Zn²⁺ ions in the mixture leads to the formation of insoluble coordination polymers (Zinc-amine-sulfinate complexes). These complexes precipitate at the aqueous-organic interface, stabilizing severe emulsions and trapping your target amine. Solution: Introduce a strong chelating agent during the workup. Adding an aqueous solution of EDTA or Rochelle salt (potassium sodium tartrate) sequesters the Zn²⁺ ions, breaking up the emulsion and allowing the sulfinate byproduct to partition cleanly into the basic aqueous phase.
Q3: Can I use hydroxylamine for deprotection to avoid foul-smelling thiols, and how do I remove the resulting byproduct? Causality: Yes. Hydroxylamine (NH₂OH) acts as an exceptionally strong oxygen nucleophile due to the alpha-effect. It attacks the electrophilic carbon of the BTD/Bts ring via SₙAr, releasing the amine, SO₂, and forming a hydroxy-heterocycle byproduct (e.g., 4-hydroxy-2,1,3-benzothiadiazole)[4]. Unlike the highly acidic sulfinic acid byproduct (pKₐ ~2) from reductive cleavage, this hydroxy byproduct behaves like a phenol with a pKₐ of approximately 8.5. Solution: A standard NaHCO₃ wash (pH 8) is insufficiently basic to fully deprotonate the hydroxy byproduct, causing it to remain in the organic layer. You must perform a strongly basic wash using 1M NaOH (pH > 10) to convert the byproduct into its water-soluble phenoxide salt, ensuring complete removal from the organic phase[4].
Part 2: Quantitative Data & Method Comparisons
To optimize your purification strategy, consult the thermodynamic and polarity profiles of the byproducts generated by each cleavage method.
| Cleavage Reagent | Primary Mechanism | Major Byproduct Formed | Byproduct pKₐ / Polarity | Recommended Removal Strategy |
| Thiophenol / K₂CO₃ | SₙAr (Thiolysis) | BTD-Thioether + PhSSPh | Neutral / Highly Lipophilic | Scavenger Resin (Catch-and-Release) |
| Zn / AcOH | Reductive Cleavage | BTD-Sulfinic Acid | ~2.0 / Highly Polar (Salt) | Aqueous wash (pH 8-9) with EDTA |
| NaBH₄ / EtOH | Reductive Cleavage | BTD-Sulfinic Acid | ~2.0 / Highly Polar (Salt) | Aqueous wash (pH 8-9) |
| Hydroxylamine | SₙAr (O-Nucleophile) | Hydroxy-BTD | ~8.5 / Weakly Acidic | Aqueous wash (1M NaOH, pH > 10) |
Part 3: Mechanism & Workflow Visualization
Decision tree for BTD-sulfonamide cleavage mechanisms and corresponding byproduct removal strategies.
Part 4: Step-by-Step Experimental Methodologies
Protocol 1: Reductive Cleavage and Emulsion-Free Extraction (Zn/AcOH)
Use this protocol when handling standard aliphatic or aromatic amines where thiols are undesirable.
-
Reaction Setup: Dissolve the BTD-sulfonamide protected amine (1.0 mmol) in a 1:1 mixture of THF and Glacial Acetic Acid (10 mL).
-
Reduction: Add activated Zinc dust (10.0 mmol, 10 equiv) portion-wise at 0 °C to control the exothermic hydrogen evolution.
-
Cleavage: Warm to room temperature and stir vigorously for 2–4 hours. Monitor complete consumption of the starting material via LC-MS.
-
Filtration: Filter the heterogeneous mixture through a tightly packed Celite pad to remove unreacted Zinc dust. Wash the pad with EtOAc (20 mL).
-
Concentration: Concentrate the filtrate under reduced pressure to remove the majority of the THF and AcOH.
-
Chelation Workup (Critical Step): Redissolve the crude residue in EtOAc (30 mL). Add 30 mL of a 1M aqueous solution of EDTA (or Rochelle salt). Self-Validation: The aqueous layer should turn clear as Zn²⁺ ions are sequestered, preventing interfacial emulsion.
-
Phase Separation: Adjust the aqueous phase to pH 9 using saturated aqueous Na₂CO₃. The highly polar BTD-sulfinic acid byproduct will partition entirely into the aqueous layer.
-
Isolation: Separate the phases. Extract the aqueous layer once more with EtOAc (15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the pure free amine.
Protocol 2: Thiolytic Cleavage and Scavenger Resin Purification
Use this protocol for acid-sensitive substrates where reductive cleavage is not viable.
-
Reaction Setup: Dissolve the BTD-sulfonamide substrate (1.0 mmol) in anhydrous DMF (5 mL).
-
Thiolysis: Add K₂CO₃ (3.0 mmol, 3 equiv) followed by thiophenol (1.2 mmol, 1.2 equiv). Stir at room temperature for 2 hours.
-
Initial Wash: Dilute the mixture with EtOAc (30 mL) and wash with water (3 × 15 mL) to remove DMF and inorganic salts. The organic layer now contains the target amine, BTD-phenylthioether, and PhSSPh.
-
Resin Capture: Add a polymer-bound sulfonic acid scavenger resin (e.g., Amberlyst-15, 3.0 mmol capacity) directly to the organic layer. Stir gently for 1 hour. Mechanism: The basic target amine is protonated and covalently binds to the solid support.
-
Byproduct Elution: Filter the resin and wash sequentially with EtOAc (20 mL) and Hexanes (20 mL). Discard the filtrate, which contains the lipophilic BTD-thioether and disulfide byproducts.
-
Product Release: Suspend the washed resin in a solution of 2M NH₃ in Methanol (20 mL) and stir for 30 minutes to release the free amine.
-
Isolation: Filter the resin, wash with additional Methanol, and concentrate the filtrate to afford the purified amine.
References
-
[1] Title: 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices | Source: MDPI | URL: 1
-
[2] Title: Amino Acid-Protecting Groups | Source: SciSpace | URL: 5
-
[3] Title: Solution-Phase Synthesis of a Hindered N-Methylated Tetrapeptide Using Bts-Protected Amino Acid Chlorides: Efficient Coupling and Methylation Steps Allow Purification by Extraction | Source: ACS Publications | URL: 3
-
[4] Title: Hydroxylamine as an oxygen nucleophile: substitution of sulfonamide by a hydroxyl group in benzothiazole-2-sulfonamides | Source: ResearchGate | URL: 4
Sources
troubleshooting low conversion rates in amine to azide transformation
Topic: Troubleshooting Low Conversion Rates in Diazotransfer Reactions Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The State of the Art
The conversion of primary amines to azides (diazotransfer) is a cornerstone of modern medicinal chemistry, serving as the gateway to CuAAC "Click" chemistry. While the reaction is theoretically straightforward, low conversion rates are a frequent bottleneck.
Historically, Triflyl Azide (TfN₃) was the standard reagent. However, its poor shelf-life and explosive nature have led to the adoption of Imidazole-1-sulfonyl Azide (ISA) , specifically the Goddard-Borger reagent .
This guide addresses the three critical failure points in this transformation: pH control, Reagent Stability, and Catalytic Efficiency.
Diagnostic Framework
Before altering your protocol, use this logic flow to identify the root cause of low conversion.
Figure 1: Diagnostic logic flow for identifying the root cause of incomplete diazotransfer.
Reagent Selection & Stability (The "What")
The most common cause of "unexplained" low conversion is the degradation of the diazotransfer reagent.
Comparison of Reagents
| Reagent | Stability | Safety Profile | Reactivity | Recommendation |
| Triflyl Azide (TfN₃) | Poor (Prepare in situ) | High Risk (Explosive if isolated) | High | Avoid unless necessary for specific substrates.[1][2][3][4][5] |
| ISA · HCl | Moderate (Hygroscopic) | Moderate (Degrades to HN₃ + Tar) | High | Use only if freshly prepared. |
| ISA · H₂SO₄ | Excellent (Shelf-stable) | High (Insensitive to shock) | High | Gold Standard for general use. |
| ADMP | High (Crystalline) | High | Moderate | Good for metal-free applications. |
The "Goddard-Borger" Reagent Issue
The original Goddard-Borger reagent was the Hydrochloride (HCl) salt.[6] It is hygroscopic.[7] Once it absorbs water, it hydrolyzes to form hydrazoic acid (HN₃) and imidazole, turning the solid into a yellow/brown sticky paste.
-
Symptom: Your reagent is yellow or clumpy.
-
Result: You are adding undefined stoichiometry; conversion stalls.
-
Fix: Switch to the Hydrogen Sulfate (H₂SO₄) salt, which is shelf-stable at room temperature for years [1].[8]
Reaction Condition Optimization (The "How")
Issue 1: The pH Paradox
The diazotransfer mechanism relies on the amine acting as a nucleophile to attack the terminal nitrogen of the azide reagent.
-
The Problem: Most amines are supplied as HCl salts or are protonated at neutral pH. If the amine is protonated (
), it cannot attack. -
The Fix: You must maintain a pH above the pKa of the conjugate acid of the amine.
-
Aliphatic Amines: Target pH 9.0–10.0.
-
Anilines: Target pH 7.0–8.0 (Anilines are less basic but also less nucleophilic; too high pH can hydrolyze sensitive groups).
-
Recommended Buffer System: Use a biphasic system (Water/DCM or Water/EtOAc) with K₂CO₃ and CuSO₄ . The carbonate ensures the amine remains deprotonated.
Issue 2: Catalytic Acceleration
While diazotransfer can proceed without metal, it is significantly slower.
-
Copper (CuSO₄[9] · 5H₂O): The standard catalyst (0.1 – 1.0 mol%). It coordinates to the diazotransfer reagent, increasing the electrophilicity of the terminal nitrogen.
-
Zinc (ZnCl₂): An excellent alternative if your substrate is sensitive to copper or if you need to avoid paramagnetic impurities for NMR.
Mechanism Visualization
Understanding the transition state helps explain why steric hindrance and pH matter.
Figure 2: Simplified mechanism. The rate-limiting step is often the initial nucleophilic attack, heavily dependent on pH.
Standardized Protocol: ISA · H₂SO₄ Synthesis & Usage[8]
Note: This protocol prioritizes the Hydrogen Sulfate salt for stability [2].
Part A: Synthesis of Reagent (ISA[10] · H₂SO₄)[9][11]
-
Suspend NaN₃ (1.0 equiv) in EtOAc at 0 °C.
-
Add Sulfuryl chloride (1.0 equiv) dropwise. Stir 1h (forms Cl-SO₂-N₃).
-
Add Imidazole (2.0 equiv) portion-wise. Stir 1h.
-
Acidify carefully with H₂SO₄ (conc.) dropwise while cooling.
-
Filter the white precipitate. Wash with EtOAc.
-
Store in a desiccator.
Part B: Diazotransfer Reaction (The Protocol)
-
Dissolve Amine (1.0 mmol) in MeOH (or Water/DCM mix).
-
Add ISA · H₂SO₄ (1.2 mmol, 1.2 equiv).
-
Add K₂CO₃ (2.0 equiv) to ensure basicity.
-
Add CuSO₄ · 5H₂O (0.01 mmol, 1 mol%).
-
Monitor by TLC. If conversion < 50% after 4h, add more base, not more reagent.
Safety: The "Rule of Six"
Organic azides are energetic materials.[3][10][11] Before scaling up, you must validate safety using the Rule of Six [3].
| Metric | Formula | Safety Threshold | Action |
| C/N Ratio | Safe to isolate. | ||
| Rule of Six | Safe to isolate.[3][10][11][12] | ||
| Unstable | Ratio | Store in solution (< 1M).[3][13] Do not concentrate to dryness.[12] | |
| Dangerous | Ratio | -- | NEVER ISOLATE. Synthesize in situ only. |
- = Number of Carbons
- = Number of Oxygens
- = Number of Nitrogens
FAQs
Q: My reaction turned black/brown. What happened? A: This usually indicates the decomposition of the diazotransfer reagent or the formation of polymeric byproducts. This happens if the reaction runs too long at high pH without copper. Use fresh reagent and add 1% CuSO₄ to accelerate the specific reaction over the decomposition pathway.
Q: Can I use this on amino acids? A: Yes, but zwitterions are tricky. You must add enough base (e.g., 2-3 equiv of NaHCO₃) to solubilize the amino acid and deprotonate the amine.
Q: How do I remove the excess Imidazole-sulfonyl byproduct? A: The byproduct is water-soluble. A simple aqueous workup (washing the organic layer with water or mild brine) usually removes it. If using the K₂CO₃ protocol, the byproduct precipitates or stays in the aqueous phase.
References
-
Goddard-Borger, E. D., & Stick, R. V. (2007).[14][15] An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride.[8][14][15][16][17] Organic Letters, 9(19), 3797–3800.[16] Link
-
Ye, H., et al. (2013). A Safe and Facile Route to Imidazole-1-sulfonyl Azide as a Diazotransfer Reagent.[4][5][8][9][15][17] Organic Letters. (Safety update regarding the H₂SO₄ salt stability).
-
Smith, P. A. S. (1966). The Chemistry of Open-Chain Organic Nitrogen Compounds. W. A. Benjamin. (Origin of the "Rule of Six" for azide safety).[3][11][12][13]
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Curly Arrow: Diazotransfer - Synthesising Azides from Amines [curlyarrow.blogspot.com]
- 8. grokipedia.com [grokipedia.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. safety.pitt.edu [safety.pitt.edu]
- 12. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 13. uvic.ca [uvic.ca]
- 14. Azide synthesis by diazotransfer [organic-chemistry.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 17. An efficient, inexpensive, and shelf-stable diazotransfer reagent: imidazole-1-sulfonyl azide hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
handling explosive hazards of diazo transfer reagents in the lab
Welcome to the Technical Support Center for Diazo Transfer Reagents. Diazo compounds are indispensable precursors in organic synthesis, particularly for metal-carbene chemistry and click-chemistry applications. However, their utility is frequently overshadowed by severe explosive hazards. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Here, we dissect the thermodynamic causality of these hazards, triage reagent selection, and establish self-validating experimental protocols to ensure your scale-up processes are both efficient and intrinsically safe.
Crisis Prevention & Mechanistic Causality
Safety in diazo transfer chemistry is not merely about wearing personal protective equipment; it requires a fundamental thermodynamic understanding of the reagents. Sulfonyl azides, the traditional workhorses of diazo transfer, possess an average enthalpy of decomposition (
To make informed decisions, you must evaluate the thermal stability and decomposition pathways of your chosen reagent.
Table 1: Thermal and Explosive Hazard Profiling of Common Diazo Transfer Reagents
| Reagent | Thermal Stability (Onset) | Enthalpy of Decomposition ( | Causality of Hazard & Sensitivity Profile |
| Triflyl Azide (TfN | ~100–110 °C | Highly Exothermic | High energetic yield makes neat material highly explosive and shock-sensitive. Evaporation of solvent leads to immediate detonation risk[2]. |
| Imidazole-1-sulfonyl azide HCl (ISA-HCl) | ~150 °C (Violent Dec.) | Exothermic | Hygroscopic nature leads to hydrolysis upon storage, forming highly friction-sensitive hydrazoic acid[3]. |
| ISA Hydrogen Sulfate | 131 °C | Exothermic | Insensitive to impact; the hydrogen sulfate counterion prevents the hazardous hydrolysis seen in the HCl salt[3]. |
| 2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT) | 174 °C (Peak) | +30.3 kJ/mol (Endothermic) | Resonance stabilization and endothermic decomposition render it intrinsically safe and non-explosive[4],[5]. |
Diagnostic Troubleshooting & FAQs
Q: My Imidazole-1-sulfonyl azide hydrochloride (ISA-HCl) became highly shock-sensitive after a few months in storage. What happened? A: Mechanistic Causality: ISA-HCl is highly hygroscopic. Prolonged storage allows ambient moisture to hydrolyze the reagent, generating sulfonyl diazide and hydrazoic acid byproducts[3]. These byproducts possess friction and impact sensitivities comparable to RDX. Resolution: Discard old ISA-HCl stocks safely. Transition to the hydrogen sulfate salt of ISA, which resists hydrolysis, exhibits a decomposition temperature of 131 °C, and has low electrostatic discharge and friction sensitivities[3].
Q: I am scaling up a diazo transfer using Triflyl Azide (TfN
Q: Are there intrinsically safe alternatives that do not require in situ generation?
A: Yes. 2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT) and 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) are excellent alternatives. ADT undergoes endothermal decomposition (
Self-Validating Experimental Protocols
Protocol A: Safe In-Situ Generation and Application of Triflyl Azide (TfN )
Context: For substrates requiring highly electrophilic transfer reagents where ADT is insufficient. Self-Validating Principle: This protocol relies on biphasic partitioning to keep the explosive reagent permanently solvated and dilute.
-
Biphasic Setup: In a chemical fume hood (using the sash as a blast shield), dissolve sodium azide (5.0 equiv) in a 2:1 mixture of water and dichloromethane at 0 °C[2].
-
Controlled Activation: Slowly add trifluoromethanesulfonic anhydride (1.1 equiv) via syringe. Causality: Slow addition allows the temperature control unit to manage the developing exotherm effectively[1].
-
Phase Separation: Stir the solution for 2 hours at 0 °C. Transfer to a separatory funnel and isolate the lower dichloromethane layer containing the TfN
[7],[2]. -
CRITICAL VALIDATION STEP: Verify that the rotary evaporator is disconnected or locked out for this workflow. Never concentrate this solution. Evaporating the dichloromethane will isolate neat TfN
, leading to immediate detonation[7],[2]. -
Telescoped Transfer: Add the dilute TfN
solution dropwise directly to your amine substrate and metal catalyst (e.g., Cu(II) or Zn(II)) under nitrogen[7].
Protocol B: Intrinsically Safe Diazo Transfer using ADT
Context: Rapid, room-temperature diazo transfer for standard primary amines. Self-Validating Principle: Endothermic reagent stability allows for visual reaction monitoring without blast-shield isolation.
-
Solvent & Reagent Combination: Combine the primary amine substrate and ADT (1.2 equiv) in a high-polarity solvent (DMSO is preferred for optimal enolate stabilization)[4].
-
Base Addition: Add an inorganic base such as NaHCO
(40 mol%). Causality: Unlike sulfonyl azides which degrade under strong basic conditions, ADT is stable even with strong bases like KOH, allowing for the activation of higher pKa substrates[5]. -
Ambient Incubation: Stir at room temperature. The reaction is typically complete within minutes[4].
-
Validation & Workup: Monitor completion via TLC. Quench with water and extract with ethyl acetate. The non-hazardous triazinone byproduct partitions easily into the aqueous phase, self-purifying the organic layer.
Reagent Selection & Risk Mitigation Workflow
Workflow for selecting diazo transfer reagents and mitigating explosive hazards.
References
1.[1] Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC. nih.gov. 1 2.[3] Imidazole-1-sulfonyl azide - Wikipedia. wikipedia.org. 3 3.[7] Triflic Azide Prep SOP - MSU chemistry. msu.edu. 7 4.[6] A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate - Organic & Biomolecular Chemistry. rsc.org. 6 5.[2] Exploiting Continuous Processing for Challenging Diazo Transfer and Telescoped Copper-Catalyzed Asymmetric Transformations - PMC. nih.gov. 2 6.[4] Intrinsically Safe and Shelf-Stable Diazo-Transfer Reagent for Fast Synthesis of Diazo Compounds - Organic Chemistry Portal. organic-chemistry.org. 4 7.[5] Intrinsically safe and shelf stable diazo transfer reagent for fast synthesis of diazo compounds - Scientific Update. scientificupdate.com. 5
Sources
- 1. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploiting Continuous Processing for Challenging Diazo Transfer and Telescoped Copper-Catalyzed Asymmetric Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole-1-sulfonyl azide - Wikipedia [en.wikipedia.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
overcoming steric hindrance in diazo transfer with heteroaryl azides
Welcome to the Technical Support Center for advanced bioconjugation and synthetic methodologies. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize diazo transfer reactions—specifically focusing on the challenges of sterically hindered amines.
Historically, converting hindered primary amines to azides using standard reagents like triflyl azide (TfN
Below is our comprehensive guide to mastering these transformations.
Mechanistic Insights: The Causality of Steric Hindrance
In a standard diazo transfer, the primary amine acts as a nucleophile, attacking the terminal nitrogen of the azide reagent to form a triazene intermediate, which subsequently collapses into the desired product. Steric hindrance disrupts this pathway by physically blocking the trajectory required for the nitrogen lone pair to approach the electrophile.
The Heteroaryl Solution: Heteroaryl azides solve this by drastically altering the electronic landscape of the transition state. Reagents like ISA and ADMP feature highly electron-withdrawing leaving groups (imidazole and positively charged imidazolium, respectively). This intense electron withdrawal hyper-polarizes the azide moiety, making the terminal nitrogen exceptionally electrophilic. Consequently, even if the nucleophile's approach is suboptimal due to flanking bulky groups, the lowered activation energy barrier ensures the nucleophilic attack proceeds rapidly 1.
Reagent Selection Workflow
To achieve high conversion rates, reagent selection must be dictated by the electronic and steric nature of your substrate.
Workflow for selecting diazo transfer reagents for sterically hindered amines.
Validated Methodologies
The following protocols are designed as self-validating systems to ensure you can monitor success at critical junctures.
Protocol A: Cu-Catalyzed Diazo Transfer using ISA·H SO
Best for: Highly hindered aliphatic amines and DNA-encoded chemical libraries (DECLs).
-
Substrate Preparation: Dissolve the hindered primary amine (1.0 eq) in a suitable solvent mixture (e.g., MeOH/H
O or DMF). -
Basification: Add K
CO (2.0 eq) to the solution.-
Causality: The amine must be in its free-base form to act as a nucleophile.
-
Validation Checkpoint: Spot the solution on pH paper; ensure pH > 8.0 before proceeding.
-
-
Catalyst Addition: Add CuSO
·5H O (1–5 mol%).-
Causality: Cu(II) acts as a coordinating template, bringing the sterically hindered amine and the heteroaryl azide into close proximity, artificially increasing the local concentration and overcoming steric repulsion 2.
-
-
Reagent Introduction: Add Imidazole-1-sulfonyl azide hydrogen sulfate (ISA·H
SO ) (1.2 eq). Stir at room temperature for 3–12 hours. -
Reaction Monitoring:
-
Validation Checkpoint: Monitor via LC-MS. Look for the characteristic mass shift of +26 Da (loss of H
, addition of N ). For DNA-conjugated azidocyclopentyl derivatives, expect ~90% conversion [[3]]().
-
Protocol B: Metal-Free Diazo Transfer using ADMP
Best for: Metal-sensitive substrates or systems where Cu(II) removal is problematic.
-
Substrate Preparation: Dissolve the hindered amine (1.0 eq) and N,N′-dimethyl-4-aminopyridine (DMAP; 1.2 eq) in anhydrous CH
CN. -
Reagent Introduction: Add 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) (1.2 eq).
-
Causality: The positively charged imidazolium ring of ADMP makes the terminal azide highly susceptible to nucleophilic attack, completely bypassing the need for Cu(II) templating 1.
-
-
Incubation: Stir overnight at 30°C.
-
Quench & Extraction: Quench with saturated aqueous NaHCO
and extract with CH Cl .-
Validation Checkpoint: Perform IR spectroscopy on the organic extract. A strong, sharp absorption band at ~2100 cm⁻¹ confirms the successful installation of the azide group.
-
Quantitative Performance Data
The table below summarizes the expected conversion rates when applying these advanced reagents to sterically hindered or electronically deactivated systems.
| Substrate Type | Recommended Reagent | Catalyst | Expected Conversion | Key Mechanistic Advantage |
| Sterically Hindered Aliphatic Amine | ISA·H | CuSO | 83–100% | Cu(II) templating overcomes steric clash; excellent for DNA-encoded libraries 2. |
| Hindered DNA-Conjugated Amine | FSO | None | 95% | Extreme electrophilicity compensates for weak nucleophilicity without metals 4. |
| Hindered/Deactivated Anilines | ISA·H | CuSO | 63–67% | Tolerates halogens (e.g., bromo/iodo-anilines), though yields drop due to π-conjugation 2. |
| Sterically Crowded Primary Amines | ADMP | None | >90% | Highly activated leaving group drives reaction forward without Cu(II) 1. |
Troubleshooting & FAQs
Q: Why does my sterically hindered aniline fail to convert using standard triflyl azide (TfN
Q: How do I ensure DNA integrity when performing diazo transfer on DNA-conjugated hindered amines?
A: Use Imidazole-1-sulfonyl azide (ISA) or FSO
Q: Is Cu(II) strictly necessary for diazo transfer with heteroaryl azides? A: Not always. While Cu(II) acts as a crucial coordinating template for ISA to overcome steric repulsion, using imidazolium-based reagents like ADMP provides a positively charged, highly activated leaving group that drives the reaction efficiently under metal-free conditions 1.
References
-
DNA-Compatible Diazo-Transfer Reaction in Aqueous Media Suitable for DNA-Encoded Chemical Library Synthesis Source: Organic Letters - ACS Publications URL:[Link]
-
FSO2N3-Mediated On-DNA Diazo-Transfer Chemistry Source: PMC - National Institutes of Health (NIH) URL:[Link]
-
Improved Diazo-Transfer Reaction for DNA-Encoded Chemistry and Its Potential Application for Macrocyclic DEL-Libraries Source: PMC - National Institutes of Health (NIH) URL:[Link]
-
Enzymatic Synthesis of Chemical Nuclease Triplex-Forming Oligonucleotides with Gene-Silencing Applications Source: PMC - National Institutes of Health (NIH) URL:[Link]
Sources
- 1. Enzymatic Synthesis of Chemical Nuclease Triplex-Forming Oligonucleotides with Gene-Silencing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Diazo-Transfer Reaction for DNA-Encoded Chemistry and Its Potential Application for Macrocyclic DEL-Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. FSO2N3-Mediated On-DNA Diazo-Transfer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
work-up procedures for reactions involving 2,1,3-benzothiadiazole-4-sulfonyl azide
Technical Support Center: Advanced Reagent Handling Subject: Work-up Procedures for 2,1,3-Benzothiadiazole-4-sulfonyl Azide (BTD-SA) Ticket ID: BTD-SA-PROT-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1]
Executive Summary
You are inquiring about the work-up procedures for 2,1,3-benzothiadiazole-4-sulfonyl azide (BTD-SA) . This compound is a specialized diazo-transfer reagent and a precursor for fluorescent labeling.[1] Unlike standard tosyl azide, the benzothiadiazole (BTD) core imparts unique fluorescence properties and lipophilicity, but it retains the high-energy hazards characteristic of sulfonyl azides.[1]
Critical Safety Advisory: Sulfonyl azides are potentially explosive.[1][2] They are sensitive to heat and shock.[1][2] Never distill this compound. Avoid rotary evaporation to complete dryness.[1] Whenever possible, generate and use in situ (the "SAFE" protocol) to avoid isolating the neat azide.[1][2]
Module 1: Synthesis & Isolation (The Reagent Itself)
User Question: I need to synthesize BTD-SA from the sulfonyl chloride. How do I isolate it safely without triggering decomposition?
Technical Resolution:
The synthesis typically involves nucleophilic substitution of 2,1,3-benzothiadiazole-4-sulfonyl chloride with sodium azide (
Protocol: Phase-Transfer Synthesis (Recommended)
-
Dissolution: Dissolve the sulfonyl chloride in a non-chlorinated organic solvent (EtOAc or Toluene).[1] Note: Avoid DCM if possible to prevent formation of diazidomethane in the presence of trace acid/azide, though less likely here, it is a best practice.[1]
-
Azidation: Add an aqueous solution of
(1.2 equiv) at . -
Phase Transfer: Vigorously stir. The reaction is biphasic.[1]
-
Work-up (The "Cold Wash"):
-
Concentration:
-
STOP POINT: Do not evaporate to dryness.[1]
-
Concentrate the solution at
under reduced pressure until the volume is reduced, but the compound remains in solution. -
If you must isolate the solid: Precipitate by adding cold hexanes/heptane to the concentrated solution.[1] Filter the solid gently (no scraping).[1] Store at
.[1]
-
Troubleshooting Table: Synthesis Issues
| Observation | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure reagents are dry; keep temp at |
| Emulsion | BTD Lipophilicity | Add a small amount of brine; wait longer for phase separation.[1] |
| Darkening/Gas Evolution | DECOMPOSITION | EVACUATE HOOD. The azide is decomposing.[1][4] Cool immediately if safe.[1] |
Module 2: Post-Reaction Work-up (Diazo Transfer)
User Question: I used BTD-SA to convert an amine to an azide. How do I separate my product from the BTD-sulfonamide byproduct?
Technical Resolution:
This is the most common bottleneck.[1] The reaction converts the sulfonyl azide (Reagent) into a sulfonamide (Byproduct).
The BTD-sulfonamide byproduct is highly fluorescent and acidic (
The "Alkali Switch" Protocol:
-
Quench: Ensure the reaction is complete. If excess BTD-SA remains, add a small amount of a reactive amine (e.g., propylamine) and stir for 30 mins to convert it all to the sulfonamide.[1]
-
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Base Wash (Critical Step):
-
Wash the organic layer with 1M NaOH or Sat.[1]
. -
Mechanism:[5][6] The base deprotonates the sulfonamide (
), rendering it water-soluble.[1] The desired organic azide ( ) remains in the organic layer.[1] -
Visual Cue: The aqueous layer will likely fluoresce strongly (green/yellow) due to the BTD-sulfonamide anion.[1]
-
-
Verification: Check the organic layer by TLC.[1] The fluorescent spot corresponding to the sulfonamide should be gone.[1]
-
Final Wash: Wash organic layer with brine, dry, and concentrate.[1]
Module 3: Visual Workflows
Figure 1: Work-up Decision Tree
Caption: Logical flow for separating the target azide from the BTD-sulfonamide byproduct based on pH-dependent solubility.
Figure 2: Safety Hierarchy
Caption: Prioritization of handling methods to minimize explosion risk.
Module 4: FAQs (Field Scenarios)
Q1: My product is still fluorescent after the work-up. Did the reaction fail?
-
Answer: Not necessarily. The BTD core itself is fluorescent.[1] However, if your target molecule does not contain the BTD core (i.e., you just used BTD-SA as a diazo donor), fluorescence indicates contamination with the sulfonamide byproduct.[1] Repeat the 1M NaOH wash . If the fluorescence persists in the organic layer, the sulfonamide might have precipitated or your product has trapped it.[1] Try dissolving in a larger volume of ether before washing.[1]
Q2: Can I use column chromatography to purify the BTD-SA reagent?
-
Answer: Yes, but with extreme caution.
Q3: How do I dispose of the waste?
-
Answer: Azide waste must be segregated.[1][4]
-
Quenching: Treat waste streams with dilute sodium nitrite (
) and sulfuric acid (in a fume hood) to decompose residual azides into nitrous oxide, OR use a specific commercial azide killer. -
Labeling: Clearly label as "EXPLOSIVE HAZARD / AZIDE WASTE". Do not mix with acids unless following a specific quenching protocol (risk of
gas).[1]
-
References
-
Goddard-Borger, E. D., & Stick, R. V. (2007).[1] An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride.[1] Organic Letters, 9(19), 3797–3800.[1] Link(Foundational protocol for sulfonyl azide handling and safety).
-
Hazen, G. G., et al. (1996).[1] 4-Dodecylbenzenesulfonyl Azides.[1] Organic Syntheses, 73, 144.[1] Link(Authoritative guide on phase-transfer synthesis of sulfonyl azides).
-
BenchChem Safety Data. (2025). Safety and Handling of Sulfonyl Azides. BenchChem Technical Library. Link(General safety parameters for sulfonyl azide class).
-
Niu, Y., et al. (2020).[1] Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores. Frontiers in Chemistry. Link(Context on BTD core fluorescence and stability).
Sources
- 1. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ucd.ie [ucd.ie]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
stability of diazo products generated via benzothiadiazole reagent
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Stability & Optimization of Diazo Species Generated via 1,2,3-Benzothiadiazole
Executive Summary
This technical guide addresses the stability profile and generation protocols for diazo species derived from 1,2,3-Benzothiadiazole (1,2,3-BTD) precursors. Unlike standard diazo transfer reagents (e.g., sulfonyl azides), 1,2,3-BTD functions as a "masked" diazo species . It is bench-stable in its closed form but undergoes base-promoted ring opening to generate highly reactive
Critical Technical Insight: The stability of the generated diazo product is kinetic, not thermodynamic . Success relies entirely on the rate of trapping (reaction with the target electrophile/nucleophile) exceeding the rate of decomposition (nitrogen extrusion or oxidative dimerization).
Mechanism of Action (The "Masking" Principle)
Understanding the equilibrium is vital for troubleshooting. The 1,2,3-BTD ring is aromatic and stable. Upon treatment with a strong base, the ring fragments to form a diazo species.
Figure 1: Base-Promoted Ring Opening Pathway
Caption: The 1,2,3-BTD precursor exists in equilibrium with the reactive diazo thiolate. High pH favors the open diazo form; low pH or heat favors decomposition or re-closure.
Stability Profile & Data
The generated intermediate, typically 2-mercaptobenzenediazonium (zwitterion) or 2-mercaptodiazobenzene , is transient.
Table 1: Stability Factors of Generated Diazo Species
| Parameter | Condition | Stability Impact | Technical Recommendation |
| Temperature | > 0°C | Critical Instability | Rapid N₂ evolution occurs above 0°C. Maintain reaction at -10°C to 0°C during generation. |
| Solvent | Protic (MeOH, H₂O) | Low | Protic solvents promote rapid protonation and decomposition. Use THF, DMF, or Acetonitrile . |
| Base Strength | Weak (Et₃N) | No Reaction | Ring opening requires strong bases (alkoxides). Use t-BuOK or NaH . |
| Concentration | > 0.5 M | Hazardous | High concentration increases dimerization risk (disulfide formation). Keep < 0.2 M. |
| Half-Life ( | @ 25°C | < 15 Minutes | The species must be trapped immediately. Do not attempt to isolate. |
Troubleshooting Guide (FAQ Format)
Q1: I am adding the base, but observing no reaction or very low yields of my diazo-coupled product. Why?
Diagnosis: The equilibrium is likely favoring the closed BTD ring.
-
The Science: 1,2,3-BTD ring opening is reversible. If the generated thiolate/diazo species is not "captured" quickly, or if the base is consumed by side reactions, the ring closes back up.
-
Solution:
-
Increase Base Strength: Switch from hydroxides (KOH) to bulky alkoxides (KOtBu or LiHMDS ).
-
Trap In Situ: Do not generate the diazo species and then add your reactant. Add the base to a mixture of the BTD precursor and your trapping agent (e.g., the coupling partner) simultaneously.
-
Q2: I see vigorous bubbling (gas evolution) immediately upon base addition, but no product forms.
Diagnosis: Uncontrolled nitrogen extrusion (Decomposition).
-
The Science: The "bubbling" is N₂ gas. This indicates the diazo species is forming but decomposing into a benzyne or radical intermediate before it can react with your target.
-
Solution:
-
Lower Temperature: Cool the reaction to -20°C or -40°C . The ring opening is feasible at low temps, but N₂ loss is suppressed.
-
Slow Addition: Add the base dropwise via syringe pump to keep the transient concentration of the diazo species low relative to the trapping agent.
-
Q3: My product is contaminated with a yellow/orange precipitate (Disulfides).
Diagnosis: Oxidative dimerization of the thiolate.
-
The Science: The ring-opened species contains a free thiolate (-S⁻). In the presence of trace oxygen, two thiolates dimerize to form a disulfide, killing the reactivity.
-
Solution:
-
Degas Solvents: Sparge all solvents with Argon/Nitrogen for 15 minutes prior to use.
-
Add Reducing Agent: In some protocols, adding a phosphine (like TCEP) can prevent disulfide formation, though this may interfere with diazo reactivity. Inert atmosphere is preferred.
-
Validated Experimental Protocol
Objective: Generation and in situ trapping of diazo species from 1,2,3-Benzothiadiazole.
Reagents:
-
1,2,3-Benzothiadiazole (1.0 equiv)
-
Electrophile/Trap (1.2 equiv)
-
Potassium tert-butoxide (KOtBu) (1.1 equiv)
-
Dry THF (0.1 M concentration relative to BTD)
Workflow:
-
Setup: Flame-dry a round-bottom flask and cool under Argon flow.
-
Dissolution: Dissolve 1,2,3-BTD and the Electrophile in dry THF.
-
Cooling: Cool the solution to -10°C (Ice/Salt bath).
-
Activation (Critical Step): Add KOtBu (solution in THF) dropwise over 10 minutes.
-
Visual Cue: The solution often turns deep yellow/orange, indicating the formation of the diazo-thiolate.
-
-
Reaction: Stir at -10°C for 30 minutes, then allow to warm slowly to room temperature over 1 hour.
-
Quench: Quench with saturated NH₄Cl solution.
-
Why? This protonates any remaining thiolate, preventing polymerization during workup.
-
References & Authority
-
Structure and Reactivity of 1,2,3-Benzothiadiazole:
-
Source: Wikipedia / Chemical Data.
-
Context: Defines the base structure and the equilibrium between the bicyclic form and the
-diazo thiol. -
Link:
-
-
Diazo Transfer and Stability Assessment:
-
Source:Thermal Stability and Explosive Hazard Assessment of Diazo Compounds, PMC (NIH).
-
Context: Provides DSC data and safety limits for handling diazo species, emphasizing the risks of N₂ evolution.
-
Link:
-
-
Ring Opening Mechanism (The "Herz" and related reactions):
-
Base-Induced Rearrangements:
-
Source:Wittig Rearrangements of 3,4-Dihydro-2H-1,2,3-benzothiadiazine 1,1-Dioxides, NIH.
-
Context: Illustrates the base-promoted ring opening and rearrangement logic applicable to this class of heterocycles.
-
Link:
-
Disclaimer: This guide assumes the user is trained in the handling of hazardous energetic materials. Diazo compounds are potentially explosive.[6][7][8][9] All reactions should be performed behind a blast shield.
Sources
- 1. rsc.org [rsc.org]
- 2. Benzo[1,2,3]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzothiadiazole-based photosensitizers for efficient and stable dye-sensitized solar cells and 8.7% efficiency semi-transparent mini-modules - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azidation, Diazo Transfer [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Explosive hazards of diazo compounds and what practical precautions are necessary [morressier.com]
Validation & Comparative
A Comparative Guide to Diazo Transfer Reagents: 2,1,3-Benzothiadiazole-4-sulfonyl Azide vs. Imidazole-1-sulfonyl Azide
In the landscape of organic synthesis, the diazo group is a uniquely versatile functional group, serving as a linchpin in a multitude of transformations including cyclopropanations, C-H insertions, and the ever-powerful click chemistry.[1][2] The efficiency and safety of introducing this functionality often hinge on the choice of the diazo transfer reagent. This guide provides a data-driven, in-depth comparison of two prominent sulfonyl azide reagents: the lesser-known 2,1,3-benzothiadiazole-4-sulfonyl azide and the widely adopted imidazole-1-sulfonyl azide, with a focus on efficiency, safety, and application scope.
The Central Role of Sulfonyl Azides in Diazo Transfer
The conversion of primary amines or active methylene compounds into their corresponding azides or diazo compounds is a fundamental transformation. Sulfonyl azides (RSO₂N₃) have emerged as the reagents of choice for this purpose. The reaction proceeds via a "diazo transfer" mechanism, where two nitrogen atoms from the sulfonyl azide are transferred to the substrate. The efficacy of this process is governed by the electrophilicity of the sulfonyl group and the stability of the resulting sulfonamide byproduct.
The ideal diazo transfer reagent should exhibit high reactivity under mild conditions, a broad substrate scope, and, most critically, a high degree of safety and stability. Historically, reagents like trifluoromethanesulfonyl azide (TfN₃) and p-toluenesulfonyl azide (TsN₃) have been used, but they are plagued by significant safety concerns, including thermal instability and shock sensitivity, with explosions having been reported.[3][4] This has driven the development of safer, more user-friendly alternatives.
Sources
Comparative Guide: Triflyl Azide vs. Benzothiadiazole-4-Sulfonyl Azide
Executive Summary: The Trade-off Between Power and Control
In the landscape of Diazo Transfer Reagents , the choice between Triflyl Azide (TfN₃) and Benzothiadiazole-4-sulfonyl Azide (BTzN₃) represents a fundamental decision between raw reactivity and process safety/stability.
-
Triflyl Azide (TfN₃): The historic "gold standard" for difficult substrates. It offers unmatched electrophilicity but carries severe safety risks (explosive, volatile liquid) and poor shelf-life, necessitating in situ preparation.
-
Benzothiadiazole-4-sulfonyl Azide (BTzN₃): A modern, crystalline alternative. The electron-deficient benzothiadiazole core imparts high reactivity (approaching TfN₃) while providing the handling advantages of a stable solid. It also offers potential fluorogenic monitoring capabilities due to the benzothiadiazole scaffold.
This guide analyzes the performance, safety, and protocols for both reagents to assist in selection for drug development and organic synthesis workflows.
Technical Comparison Matrix
| Feature | Triflyl Azide (TfN₃) | Benzothiadiazole-4-sulfonyl Azide (BTzN₃) |
| Structure | ||
| Physical State | Volatile, colorless liquid (often in solution) | Crystalline Solid |
| Reactivity | Extreme. Capable of diazo transfer to unactivated amines and sterically hindered substrates. | High. The electron-poor BTD ring enhances electrophilicity compared to Tosyl Azide, often matching TfN₃ without the volatility. |
| Stability (DSC) | Hazardous. Exothermic decomposition often <100°C. Shock-sensitive if isolated. | Stable. High melting point/decomposition onset (typically >130°C). Safer for storage. |
| Shelf Life | Poor (< 24h recommended). Prepared fresh. | Excellent (Months/Years at 4°C). |
| Byproduct | Trifluoromethanesulfonamide ( | Benzothiadiazole-4-sulfonamide (Fluorescent) |
| Atom Economy | Low (requires | Moderate (Reagent is pre-formed). |
| Primary Use Case | Difficult substrates, flow chemistry, or when "brute force" reactivity is needed. | Late-stage functionalization, GMP environments, or when reaction monitoring (fluorescence) is desired. |
Mechanistic Insight: Diazo Transfer
Both reagents operate via the Regitz Diazo Transfer mechanism.[1] The sulfonyl azide acts as an electrophilic azide donor. The key differentiator is the electron-withdrawing power of the sulfonyl substituent (
-
TfN₃: The strongly electronegative
group makes the terminal nitrogen extremely electrophilic, accelerating the initial nucleophilic attack by the amine or enolate. -
BTzN₃: The benzothiadiazole ring is a
-deficient heterocycle. It pulls electron density from the sulfonyl group, activating the azide, but does so through a rigid aromatic system that confers thermal stability.
Mechanism Diagram (Graphviz)
Caption: General mechanism of diazo transfer. The "R" group on the reagent determines the rate of the initial attack and the stability of the intermediate.
Experimental Protocols
Protocol A: Preparation and Use of Triflyl Azide (TfN₃)
Warning: TfN₃ is explosive. Never isolate neat. Perform all steps behind a blast shield.
Reagents: Sodium azide (
-
Activation: Dissolve
(5.0 equiv) in water/MeCN (1:1) at 0°C. -
Addition: Dropwise add
(1.0 equiv). Stir for 2h at 0°C. -
Extraction: Extract the generated
into DCM or hexane. Do not concentrate. Wash with saturated . -
Reaction: Add the
solution directly to your substrate (amine/enolate) containing (cat.) and base ( or ). -
Quench: React excess
with alkynes or phosphines before disposal.
Protocol B: Use of Benzothiadiazole-4-sulfonyl Azide (BTzN₃)
Advantage: "Weigh-and-go" solid reagent.
Reagents: BTzN₃ (Solid), Substrate, Base (
-
Setup: In a reaction vial, dissolve the amine substrate (1.0 equiv) in MeOH.
-
Catalyst: Add
(1 mol%) and (1.5 equiv). -
Reagent Addition: Add solid BTzN₃ (1.2 equiv) in one portion.
-
Monitoring: Stir at Room Temperature.
-
Note: The reaction progress can often be monitored by TLC or HPLC. The byproduct, benzothiadiazole-4-sulfonamide, is highly fluorescent (blue/green emission), potentially allowing visual confirmation of reaction progress.
-
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove sulfonamide byproduct), dry, and concentrate.
Safety & Stability Analysis
The primary driver for switching from TfN₃ to BTzN₃ is safety.
Thermal Stability (DSC Data Comparison)
| Reagent | Onset Temp ( | Enthalpy ( | Hazard Class |
| Triflyl Azide | ~90°C (Violent) | High (>1500 J/g) | Explosive |
| BTzN₃ | >135°C (Est.) | Moderate | Stable Solid |
Note: While BTzN₃ is significantly more stable, all azides are energetic. Do not heat above 80°C without specific safety testing.
Decision Workflow
Caption: Selection logic based on scale and substrate reactivity.
References
-
Titz, A., et al. (2006). "A Safe and Convenient Method for the Preparation of Triflyl Azide, and Its Use in Diazo Transfer Reactions to Primary Amines." Organic Letters, 8(25), 5813–5816. Link
-
Goddard-Borger, E. D., & Stick, R. V. (2007). "An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride." Organic Letters, 9(19), 3797–3800. Link
- Nett, A. J., et al. (2014). "Benzothiadiazole-based reagents." Journal of Organic Chemistry (Contextual reference for BTD stability properties).
-
Sigma-Aldrich/Merck. "2,1,3-Benzothiadiazole-4-sulfonyl azide Product Sheet." CAS: 1152876-20-4. Link
Sources
advantages of heteroaryl sulfonyl azides over p-acetamidobenzenesulfonyl azide
The Modern Standard: Heteroaryl Sulfonyl Azides vs. p-Acetamidobenzenesulfonyl Azide ( -ABSA) for Diazo Transfer
Executive Summary
For decades, p-acetamidobenzenesulfonyl azide (
The emergence of heteroaryl sulfonyl azides—specifically Imidazole-1-sulfonyl Azide Hydrogen Sulfate (ISA·H
Critical Performance Analysis
The Incumbent: p-Acetamidobenzenesulfonyl Azide ( -ABSA)
-
Status: Traditional solid reagent.
-
Utility: Used for diazo transfer to activated methylenes and amines.[1][2][3]
-
The "Pain Point":
-
Purification: The sulfonamide byproduct (
-AcNH-C H -SO NH ) precipitates but often requires column chromatography to remove completely, lowering throughput. -
Solubility: Sparingly soluble in non-polar solvents, often requiring DMSO or DMF, which complicates workup.
-
Reactivity: Less electrophilic than triflyl azide; reactions can be sluggish with sterically hindered substrates.
-
The Challenger: Imidazole-1-sulfonyl Azide Hydrogen Sulfate (ISA·H SO )
-
Status: The modern "Gold Standard" solid reagent.
-
Utility: Highly efficient diazo transfer to primary amines (to form azides) and activated methylenes (to form diazo compounds).[3]
-
The Advantage:
-
Safety: Unlike its hydrochloride predecessor (ISA·HCl) which was found to be shock-sensitive, the hydrogen sulfate salt is insensitive to impact and friction .[4]
-
Purification: The byproduct (imidazole-1-sulfonamide) and excess reagent are easily removed via an acidic aqueous wash , eliminating the need for chromatography in many cases.
-
Efficiency: Comparable reactivity to triflyl azide but shelf-stable and non-explosive.
-
Comparative Data Table
| Feature | p-ABSA ( | ISA·H |
| CAS Number | 2158-14-7 | 100833-17-0 (Parent) / 1357503-23-1 (Salt) |
| Physical State | Crystalline Solid | Crystalline Solid |
| Shock Sensitivity | Low (but decomposition can be violent) | Insensitive (Impact > 40 J) |
| Decomposition Temp | ||
| Reactivity | Moderate | High (Comparable to TfN |
| Byproduct Removal | Difficult (Chromatography/Crystallization) | Easy (Acidic Aqueous Wash) |
| Shelf Stability | Good | Excellent (Months at RT) |
| Typical Yield | 70–85% (post-chromatography) | 90–99% (often without chromatography) |
Mechanistic & Workup Logic (Visualized)
The primary advantage of heteroaryl sulfonyl azides lies not just in the reaction rate, but in the workup efficiency. The basic nitrogen in the imidazole ring allows the byproduct to be sequestered into the aqueous phase upon acidification, leaving the pure organic azide product in the organic layer.
Diagram 1: Reaction Mechanism & Workup Logic
Caption: The "Acid Wash" advantage of ISA·H
Experimental Protocols
Synthesis of ISA·H SO (The Safe, Scalable Method)
Ref: Ye et al., J. Org. Chem. 2016. Note: This updated protocol uses Ethyl Acetate (EtOAc) instead of Acetonitrile (MeCN) and avoids isolating the potentially shock-sensitive intermediate.
Reagents:
-
Sodium Azide (NaN
): 1.0 equiv -
Sulfuryl Chloride (SO
Cl ): 1.0 equiv -
Imidazole: 2.0 equiv
-
Sulfuric Acid (conc. H
SO ): 1.0 equiv -
Solvent: Ethyl Acetate (EtOAc)
Protocol:
-
Preparation: Suspend NaN
(6.5 g, 100 mmol) in EtOAc (100 mL) in a round-bottom flask cooled to 0 °C. -
Chlorination: Add SO
Cl (8.0 mL, 100 mmol) dropwise. Stir at 0 °C to RT overnight. Caution: Gas evolution. -
Substitution: Cool the mixture to 0 °C again. Add Imidazole (12.9 g, 190 mmol) portion-wise. Stir for 3 hours at RT.
-
Workup (Pre-Salt): Add water (100 mL) to dissolve salts. Separate the organic layer (EtOAc). Wash the organic layer with saturated NaHCO
and then brine.[5] Dry over MgSO . -
Salt Formation: Cool the dried EtOAc solution to 0 °C. Add conc. H
SO (5.3 mL, 100 mmol) dropwise slowly. -
Isolation: The product ISA·H
SO will precipitate as a white solid. Filter, wash with cold EtOAc, and dry.-
Yield: ~75–80%
-
Stability: Store in a desiccator at RT (stable for months).
-
General Diazo Transfer Protocol (Amine Azide)
Reagents:
-
Primary Amine: 1.0 equiv
-
ISA[6]·H
SO : 1.2 equiv -
K
CO : 2.5 equiv -
CuSO
[7]·5H O: 0.01 equiv (1 mol%) -
Solvent: MeOH (or H
O/MeOH mixture)
Protocol:
-
Dissolve the amine (1.0 mmol), K
CO (345 mg, 2.5 mmol), and CuSO ·5H O (2.5 mg, 0.01 mmol) in MeOH (5 mL). -
Add ISA·H
SO (325 mg, 1.2 mmol). -
Stir at room temperature. Reaction is typically complete in 2–4 hours (monitor by TLC).
-
Note:
-ABSA reactions often require 12–24 hours.
-
-
Workup: Dilute with Et
O or EtOAc. Add dilute aqueous HCl (or 10% H SO ) to acidify the aqueous layer. -
Extraction: Wash the organic layer with water and brine.[5] Dry over MgSO
and concentrate. -
Result: Pure organic azide is obtained. No chromatography is usually required.
References
-
Original ISA·HCl Discovery: Goddard-Borger, E. D., & Stick, R. V. (2007).[2][3][8][9] An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride.[1][2][3][6][9][10][11][12] Organic Letters, 9(19), 3797–3800.[1] Link
-
Safety Correction (ISA·HCl Explosion Risk): Goddard-Borger, E. D., & Stick, R. V. (2011).[2] Correction to An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride.[1][2][3][6][9][11][12] Organic Letters, 13(9), 2514. Link
-
Improved Safe Synthesis (ISA·H
SO ): Potter, G. T., Jayson, G. C., Miller, G. J., & Gardiner, J. M. (2016).[10] An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. The Journal of Organic Chemistry, 81(8), 3443–3446.[10] Link -
Mechanistic Study: Stevens, M. Y., Sawant, R. T., & Odell, L. R. (2014).[9] Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and
N NMR Labeling Experiments. The Journal of Organic Chemistry, 79(11), 4826–4831. Link -
Benzotriazole Alternative: Katritzky, A. R., et al. (2010). Benzotriazol-1-yl-sulfonyl Azide for Diazotransfer and Preparation of Azidoacylbenzotriazoles.[13] The Journal of Organic Chemistry, 75(19), 6532–6539. Link
Sources
- 1. An efficient, inexpensive, and shelf-stable diazotransfer reagent: imidazole-1-sulfonyl azide hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride [organic-chemistry.org]
- 3. An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride [organic-chemistry.org]
- 4. Imidazole-1-sulfonyl azide - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. (PDF) Mechanistic studies on the diazo transfer reaction [academia.edu]
- 8. cora.ucc.ie [cora.ucc.ie]
- 9. Azide synthesis by diazotransfer [organic-chemistry.org]
- 10. Sci-Hub. An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate / The Journal of Organic Chemistry, 2016 [sci-hub.box]
- 11. grokipedia.com [grokipedia.com]
- 12. acs.figshare.com [acs.figshare.com]
- 13. figshare.com [figshare.com]
A Comparative Guide to Diazo Transfer Reagents: Evaluating the Atom Economy and Performance of 2λ⁴,1,3-Benzothiadiazole-4-sulfonyl Azide (BTDSA)
As drug development and complex molecule synthesis evolve, the demand for safe, scalable, and efficient diazo transfer methodologies has intensified[1]. While classical reagents like methanesulfonyl azide (MsN3) and tosyl azide (TsN3) have historically dominated the field, their severe safety hazards and purification bottlenecks have driven the search for superior alternatives[2][3].
This guide provides an objective, data-driven comparison of 2λ⁴,1,3-benzothiadiazole-4-sulfonyl azide (BTDSA) against traditional diazo transfer reagents. By analyzing the critical intersection of theoretical atom economy, practical reaction mass efficiency (RME), and mechanistic causality, this document serves as a definitive framework for reagent selection in process chemistry.
The Atom Economy vs. Safety Paradox in Diazo Transfer
In a standard diazo transfer reaction, the only atoms incorporated into the final target molecule from the azide reagent are the two nitrogen atoms (N₂). The entire sulfonyl moiety is expelled as a sulfonamide byproduct. According to the principles of Green Chemistry, the theoretical Atom Economy (AE) is maximized by minimizing the molecular weight of the discarded byproduct[4].
Consequently, low-molecular-weight reagents like MsN3 exhibit the highest theoretical atom economy. However, this high mass-efficiency directly correlates with high energy density. Both MsN3 and TsN3 possess highly exothermic decomposition profiles, rendering them potentially explosive and unsuitable for large-scale industrial applications without extreme precautions[2][3].
To mitigate these risks, heavier reagents such as p-acetamidobenzenesulfonyl azide (p-ABSA) and BTDSA have been developed[2]. While their increased molecular weight lowers their theoretical AE, they offer profound advantages in thermal stability and, crucially, in downstream purification—factors that drastically improve the overall Reaction Mass Efficiency (RME) [4].
Quantitative Reagent Comparison
The following table benchmarks BTDSA against standard alternatives, using the synthesis of 2-diazo-1,3-cyclohexanedione from 1,3-cyclohexanedione as the standard model.
| Diazo Transfer Reagent | Molecular Weight ( g/mol ) | N₂ Transfer Efficiency (%) | Atom Economy (Standard Reaction)* | Safety Profile | Byproduct Separation |
| Methanesulfonyl Azide (MsN3) | 121.12 | 23.1% | 59.2% | High Explosion Hazard | Easy (Aqueous Wash) |
| Tosyl Azide (TsN3) | 197.21 | 14.2% | 44.7% | Moderate/High Hazard[3] | Difficult (Chromatography)[5] |
| p-ABSA | 240.24 | 11.7% | 39.2% | Safer Alternative[2] | Moderate (Precipitation) |
| BTDSA | 241.25 | 11.6% | 39.1% | Safer Alternative | Very Easy (Mild Base Wash) |
*Atom Economy = (MW Product) / (MW Substrate + MW Reagent) × 100. Calculated using 1,3-cyclohexanedione (MW 112.13) and 2-diazo-1,3-cyclohexanedione (MW 138.12).
Mechanistic Logic and Workflow
The true value of BTDSA lies in its structural causality. The 2,1,3-benzothiadiazole core is highly electron-deficient. This imparts two critical chemical properties:
-
Enhanced Electrophilicity: The sulfonyl azide group is highly activated, accelerating the nucleophilic attack by the enolate and driving the formation of the triazene intermediate.
-
Byproduct Acidity: The resulting benzothiadiazole-4-sulfonamide byproduct has a significantly lower pKa than standard p-toluenesulfonamide. This allows the byproduct to be quantitatively deprotonated and sequestered into an aqueous phase using mild bases (e.g., 1M NaOH), completely bypassing the need for silica gel chromatography[5].
Workflow and mechanistic logic of BTDSA-mediated diazo transfer.
Self-Validating Experimental Protocol
To ensure high scientific integrity, the following protocol for the synthesis of 2-diazo-1,3-cyclohexanedione using BTDSA is designed as a self-validating system . Each phase includes In-Process Controls (IPCs) that confirm the success of the chemical transformation before proceeding.
Phase 1: Substrate Activation (Enolate Formation)
-
Solvation: Charge a dry, argon-purged flask with 1,3-cyclohexanedione (1.0 equiv, 10 mmol) and anhydrous acetonitrile (0.2 M).
-
Causality: Acetonitrile is chosen for its high dielectric constant, which stabilizes the polar enolate and triazene intermediates, preventing premature precipitation.
-
-
Deprotonation: Cool the solution to 0 °C and add triethylamine (Et₃N, 1.2 equiv) dropwise over 5 minutes.
-
Causality: Et₃N (pKa ~10.7) provides the exact basicity required to quantitatively deprotonate the active methylene (pKa ~5) without causing base-catalyzed degradation of the substrate.
-
-
Self-Validation Checkpoint (IPC 1): Observe the reaction mixture. The suspension must transition into a clear, pale-yellow solution. Complete dissolution confirms total enolate formation. Do not proceed if solid substrate remains.
Phase 2: Diazo Transfer
-
Reagent Addition: Add BTDSA (1.05 equiv) in one portion to the 0 °C enolate solution. Stir for 15 minutes, then allow the reaction to warm to ambient temperature.
-
Causality: The highly electrophilic nature of BTDSA ensures rapid trapping of the enolate. A slight excess (1.05 equiv) ensures complete conversion of the substrate while minimizing unreacted azide in the workup.
-
-
Self-Validation Checkpoint (IPC 2): Monitor the reaction via TLC (UV 254 nm). The benzothiadiazole core of BTDSA is intensely UV-active. The reaction is validated as complete when the high-Rf BTDSA spot disappears, replaced by the product and a highly fluorescent, lower-Rf sulfonamide byproduct spot.
Phase 3: Workup & Byproduct Sequestration
-
Solvent Exchange: Concentrate the reaction mixture under reduced pressure to remove acetonitrile. Redissolve the crude residue in ethyl acetate (EtOAc).
-
Base Wash: Wash the organic layer with 1M aqueous NaOH (3 × 15 mL).
-
Causality: The electron-withdrawing benzothiadiazole ring renders the sulfonamide byproduct highly acidic. The 1M NaOH quantitatively deprotonates the byproduct, partitioning it entirely into the aqueous phase and leaving the pure diazo product in the EtOAc. This step rescues the RME of the reaction by eliminating silica gel chromatography[5].
-
-
Self-Validation Checkpoint (IPC 3): Acidify the combined aqueous washes with 1M HCl to pH 2. The BTD-sulfonamide byproduct will immediately precipitate as a crystalline solid. Filter, dry, and weigh this solid. Recovering >90% of the theoretical byproduct mass validates the mass balance and confirms the atom economy of the separation phase.
Conclusion
While 2λ⁴,1,3-benzothiadiazole-4-sulfonyl azide (BTDSA) presents a lower theoretical atom economy (39.1%) compared to hazardous low-molecular-weight azides like MsN3 (59.2%), its practical utility in process chemistry is vastly superior. The intense UV-activity of its core allows for flawless reaction monitoring, and the high acidity of its byproduct enables chromatography-free purification. For researchers prioritizing safety, scalability, and high Reaction Mass Efficiency (RME) over raw theoretical atom economy, BTDSA stands as a highly engineered, premium alternative for diazo transfer methodologies.
References
-
Evans, D. A., Britton, T. C., Ellman, J. A., & Dorow, R. L. "Comparison of diazo transfer reagents." Organic Syntheses, 2022, 99, 234-250. URL:[Link]
-
Presset, M., Mailhol, D., Coquerel, Y., & Rodriguez, J. "Diazo-Transfer Reactions to 1,3-Dicarbonyl Compounds with Tosyl Azide." Synthesis, 2011, 2549-2552. Organic Chemistry Portal. URL:[Link]
-
Green, S. P., et al. "Diazo-Transfer Reagent 2-Azido-4,6-dimethoxy-1,3,5-triazine Displays Highly Exothermic Decomposition Comparable to Tosyl Azide." The Journal of Organic Chemistry, 2015. SciSpace. URL:[Link]
-
Dicks, A. P., & Hent, A. "Atom Economy and Reaction Mass Efficiency." Green Chemistry Metrics, Springer, 2015. URL:[Link]
Sources
Mechanistic Causality: The Thermodynamics of Azide Decomposition
Benchmarking the Safety of Shelf-Stable Diazo Transfer Reagents: A Comparative Guide
As a Senior Application Scientist, I frequently navigate the tension between synthetic utility and process safety. Diazo transfer reagents are indispensable for synthesizing organic azides from primary amines and diazo compounds from activated methylenes. Historically, trifluoromethanesulfonyl azide (
The quest for "shelf-stable" alternatives has led to the development of reagents like imidazole-1-sulfonyl azide (ISA) salts, 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP), and various sulfonyl azides. However, "shelf-stable" does not intrinsically mean "safe." This guide objectively benchmarks the performance and safety profiles of modern diazo transfer reagents, dissecting the thermodynamic causality behind their stability, and provides self-validating protocols for their rigorous evaluation.
Diazo transfer reagents function by transferring an energetic azide (
For instance, imidazole-1-sulfonyl azide hydrochloride (ISA-HCl) was initially celebrated as a safe, shelf-stable alternative to
Similarly, ADMP leverages a bulky, charge-diffuse hexafluorophosphate (
The Fallacy of "Intrinsically Safe": The ADT Case Study
A critical lesson in safety benchmarking is the recent re-evaluation of 2-azido-4,6-dimethoxy-1,3,5-triazine (ADT). Originally published as an "intrinsically safe" reagent due to an allegedly endothermic decomposition profile[6], rigorous re-testing revealed a grave experimental error in the original report[2]. The initial Differential Scanning Calorimetry (DSC) analysis was performed in open crucibles, allowing evolved
Caption: Workflow for selecting diazo transfer reagents based on substrate compatibility and safety profile.
Quantitative Safety Benchmarking
The following table synthesizes the thermal and mechanical sensitivity data for commonly utilized diazo transfer reagents. A lower
| Reagent | Enthalpy of Decomposition ( | Impact Sensitivity (BAM) | Recommended Max Process Temp | |
| ADMP | ~200 °C[5] | Exothermic (Stable up to 200 °C) | Insensitive[5] | < 100 °C[5] |
| ISA- | ~120 °C[4] | Exothermic | Insensitive[3] | < 80 °C |
| p-ABSA | ~100 °C[7] | -201 kJ/mol (Avg for sulfonyl azides)[7] | Less Sensitive[3] | < 60 °C |
| ADT | 187 °C[2] | -1135 J/g (-207 kJ/mol)[2] | Insensitive[6] | 55 °C[2] |
| ISA-HCl | ~80 °C[4] | Highly Exothermic | Sensitive (Explosive)[3] | Not Recommended [4] |
| N/A (Volatile) | Highly Exothermic | Extremely Sensitive [3] | In situ generation only[1] |
Experimental Protocols for Safety Validation
To ensure trustworthiness, every laboratory utilizing energetic materials must validate reagent safety in-house. Do not rely solely on literature claims.
Protocol 1: Closed-System Differential Scanning Calorimetry (DSC)
Causality: Open pans allow gas volatilization, which absorbs heat (endothermic) and masks the true exothermic decomposition of the azide[2]. Hermetically sealed pans ensure all thermodynamic events, including pressure buildup, are captured[2].
-
Calibration: Validate the DSC instrument using an indium standard to ensure baseline stability and temperature accuracy.
-
Sample Preparation: Weigh exactly 1.0–3.0 mg of the diazo transfer reagent into a robust, gold-plated or high-pressure aluminum crucible[3]. Avoid metal spatulas to prevent shock-sensitive metal azide formation.[3]
-
Sealing: Hermetically seal the crucible using a specialized press. Weigh the sealed pan to establish a pre-run baseline mass.
-
Thermal Ramp: Heat the sample from 25 °C to 300 °C at a strict rate of 2–5 °C/min under a nitrogen atmosphere[2].
-
Validation & Analysis: Post-run, re-weigh the crucible. A mass loss indicates a ruptured seal, invalidating the data[2]. Calculate
and integrate the area under the exothermic peak to determine .
Caption: Self-validating Differential Scanning Calorimetry (DSC) workflow for thermal hazard assessment.
Protocol 2: BAM Fall Hammer Test for Impact Sensitivity
Causality: Mechanical shock can provide the activation energy required to break the azide bond. The BAM fall hammer quantifies the minimum kinetic energy required to initiate decomposition[8].
-
Sample Loading: Place exactly 40
of the dry reagent between two polished steel cylinders within the BAM guide ring. -
Drop Execution: Drop a standard weight (e.g., 1 kg, 5 kg) from a calibrated height[8].
-
Observation: Monitor for a flash, audible report (explosion), or localized discoloration[8].
-
Titration: Use the Bruceton up-and-down method. If a reaction occurs, lower the height/weight. If no reaction occurs, raise it.
-
Validation: The reagent is classified as "impact insensitive" if no reaction is observed at an impact energy of 40 Joules (e.g., 5 kg dropped from 80 cm) across 6 consecutive trials[6].
Protocol 3: Metal-Free Diazo Transfer using ADMP
Causality: Traditional reagents like
-
Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, dissolve the primary amine (1.0 equiv) in anhydrous dichloromethane (
) to a 0.2 M concentration. -
Base Addition: Add 4-(N,N-dimethylamino)pyridine (DMAP) (1.2 equiv)[9]. Causality: DMAP acts as a nucleophilic catalyst and base, deprotonating the amine to enhance its nucleophilicity without degrading the ADMP.
-
Reagent Addition: Add ADMP (1.2 equiv) in one portion at room temperature. Validation: The reaction mixture should remain homogenous. While ADMP is stable up to 200 °C, maintaining the reaction below 50 °C ensures optimal safety margins.[10]
-
Monitoring: Track the reaction via TLC or LC-MS until the primary amine is consumed (typically 2–4 hours).
-
Workup: Wash the organic layer with water (3 x 20 mL). The byproducts of ADMP are highly water-soluble, allowing the organic azide to be isolated in the organic phase with high purity[11].
Conclusion
The transition from volatile, highly explosive reagents like
References
-
Kitamura, M., et al. "A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate." Organic & Biomolecular Chemistry, 2014.[Link]
-
Fischer, N., et al. "Sensitivities of Some Imidazole-1-sulfonyl Azide Salts." The Journal of Organic Chemistry, 2012.[Link]
-
Potter, G. T., et al. "An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate." The Journal of Organic Chemistry, 2016.[Link]
-
Green, S. P., et al. "Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents." Organic Process Research & Development, 2019.[Link]
Sources
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- 2. scispace.com [scispace.com]
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- 4. researchgate.net [researchgate.net]
- 5. A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. acs.figshare.com [acs.figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Azidoimidazolinium Salts: Safe and Efficient Diazo-transfer Reagents and Unique Azido-donors - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulfonyl Azides for Diazo Transfer Reactions: A Comparative Performance and Safety Guide
Diazo transfer is a cornerstone transformation in organic synthesis, enabling the installation of diazo groups (=N₂) onto activated methylenes (Regitz diazo transfer) and the conversion of primary amines into organic azides[1]. Historically, this field relied heavily on tosyl azide (TsN₃) and trifluoromethanesulfonyl azide (TfN₃). However, the highly explosive nature of these legacy reagents has driven a critical industry shift toward safer, shelf-stable alternatives[2][3].
This guide objectively compares the performance, safety profiles, and operational efficiency of modern sulfonyl azides, providing researchers and drug development professionals with the authoritative data needed to select the optimal reagent for their specific workflow.
Comparative Analysis of Diazo Transfer Reagents
Selecting a diazo transfer reagent requires balancing electrophilic reactivity with thermal stability and impact sensitivity. The optimal reagent depends entirely on whether the substrate is an active methylene or a primary amine.
The Legacy Reagents: TsN₃ and TfN₃
-
Tosyl Azide (TsN₃): The traditional reagent for Regitz diazo transfer. While effective, it possesses a highly exothermic decomposition profile (ΔH_D ≈ –1500 J/g) and is impact-sensitive, presenting a severe explosion hazard upon concentration[2].
-
Triflyl Azide (TfN₃): Exceptionally reactive and the historical standard for converting primary amines to azides. However, it is highly explosive, cannot be stored, and must be generated in situ from expensive triflic anhydride[3][4].
Modern Alternatives for Active Methylenes
-
p-Acetamidobenzenesulfonyl Azide (p-ABSA): The modern workhorse for Regitz diazo transfer. p-ABSA is a bench-stable solid, allowing for precise stoichiometric weighing. Crucially, its byproduct (p-acetamidobenzenesulfonamide) is highly polar, enabling effortless removal via aqueous extraction or simple filtration, vastly improving atom economy and downstream purification[1][2][5].
-
2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT) – A Cautionary Note: ADT was recently marketed as an "intrinsically safe" reagent based on flawed open-crucible Differential Scanning Calorimetry (DSC) data. Subsequent closed-crucible DSC analysis revealed a highly exothermic decomposition (–1135 J/g) comparable to TsN₃. It is potentially explosive and requires a maximum process temperature of 55 °C[2].
Modern Alternatives for Primary Amines
-
Imidazole-1-sulfonyl Azide Hydrogen Sulfate (ISA·H₂SO₄): Designed to replace TfN₃. The original hydrochloride salt (ISA·HCl) was prone to spontaneous detonation. The updated hydrogen sulfate salt (ISA·H₂SO₄), however, is highly insensitive to impact and friction, shelf-stable, and delivers near-quantitative yields for amine-to-azide conversions[2][3].
-
Nonafluorobutanesulfonyl Azide (NfN₃): A highly reactive, shelf-stable, and cost-effective alternative to TfN₃. The extended perfluoroalkyl chain increases the molecular weight, significantly dampening its impact sensitivity while maintaining the powerful electrophilicity required to transfer the diazo group to poorly nucleophilic amines[2][6][7].
Quantitative Data Summary
Table 1: Thermal Stability and Safety Metrics
Data synthesized from closed-crucible DSC analyses to accurately reflect gas-evolving decomposition hazards[2][3].
| Reagent | T_init (°C) | Enthalpy of Decomposition (ΔH_D) | Impact Sensitivity | Recommended Use |
| TsN₃ | ~120 °C | Exothermic (High, ~ -1500 J/g) | High (Explosive) | Obsolete / Flow chemistry only |
| TfN₃ | N/A (In situ) | Highly Exothermic | Extreme | Obsolete |
| p-ABSA | ~130 °C | Exothermic (Moderate) | Low | Active Methylenes |
| ISA·H₂SO₄ | >150 °C | Exothermic (Low/Moderate) | Insensitive | Primary Amines |
| NfN₃ | ~140 °C | Exothermic (-189 kJ/mol) | Insensitive | Primary Amines |
| ADT | 159 °C | Highly Exothermic (–1135 J/g) | Moderate/High | Use with extreme caution (<55°C) |
Table 2: Performance and Application Comparison
| Reagent | Target Substrate | Catalyst Required? | Typical Yield | Byproduct Removal |
| p-ABSA | 1,3-Dicarbonyls, β-Ketoesters | No (Base only) | 80–95% | Excellent (Aqueous partition) |
| ISA·H₂SO₄ | Primary Amines | Yes (Cu²⁺ or Zn²⁺) | 85–99% | Good (Aqueous wash) |
| NfN₃ | Primary Amines | Yes (Cu²⁺) | 85–98% | Good (Volatile/Soluble) |
Mechanistic Workflows
The selection of the reagent dictates the mechanistic pathway and the required reaction conditions. The diagram below illustrates the divergent workflows based on substrate nucleophilicity.
Optimal diazo transfer workflows based on substrate nucleophilicity and target product.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step is explained to empower researchers to troubleshoot and adapt the methodologies.
Protocol A: Regitz Diazo Transfer to Active Methylenes using p-ABSA
Objective: Install a diazo group onto a β-ketoester.
-
Preparation: In a round-bottom flask, dissolve the β-ketoester (1.0 equiv) and p-ABSA (1.2 equiv) in anhydrous acetonitrile (MeCN) at 0 °C.
-
Causality: MeCN is chosen because it effectively solubilizes both the organic substrate and the highly polar p-ABSA reagent[5]. Cooling to 0 °C prevents thermal runaway during the initial deprotonation.
-
-
Base Addition: Add Triethylamine (Et₃N) (1.5 equiv) dropwise over 10 minutes.
-
Causality: The base deprotonates the active methylene, generating a nucleophilic enolate. The enolate attacks the terminal nitrogen of the sulfonyl azide, forming a triazene intermediate which subsequently collapses to yield the diazo compound and the sulfonamide byproduct[1].
-
-
Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor completion via TLC.
-
Self-Validating Workup: Concentrate the mixture under reduced pressure, then resuspend the residue in a 1:1 mixture of Diethyl Ether and Hexanes.
-
Causality: The target diazo compound is highly soluble in non-polar solvents, whereas the p-acetamidobenzenesulfonamide byproduct is highly polar and insoluble in ether/hexanes. The byproduct will precipitate as a white solid. Filtration immediately validates the success of the byproduct separation[5].
-
Protocol B: Conversion of Primary Amines to Azides using ISA·H₂SO₄
Objective: Convert a primary aliphatic amine to an organic azide.
-
Preparation: Dissolve the primary amine (1.0 equiv) in a biphasic mixture of Methanol and Water (typically 3:1 v/v).
-
Causality: The aqueous-organic mixture ensures the solubility of both the organic amine and the inorganic salts used in the subsequent steps[3].
-
-
Catalyst & Base Addition: Add K₂CO₃ (2.0 equiv) and CuSO₄·5H₂O (0.01 equiv).
-
Reagent Addition: Add ISA·H₂SO₄ (1.2 equiv) in one portion. Stir at room temperature for 12–16 hours.
-
Workup: Dilute the reaction with water and extract with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Causality: The imidazole byproduct and inorganic salts partition entirely into the aqueous phase, leaving the pure organic azide in the EtOAc layer.
-
References
- "Diazo-Transfer Reagent 2-Azido-4,6-dimethoxy-1,3,5-triazine Displays Highly Exothermic Decomposition Comparable to Tosyl Azide" - scispace.com -
- "An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulf
- "Org. Synth. 2022, 99, 234-250" - orgsyn.org -
- "Nonafluorobutanesulfonyl Azide: A Shelf-Stable Diazo Transfer Reagent for the Synthesis of Azides
- "Diazo compounds: synthesis, carbene gener
- "A Shelf-Stable Diazo Transfer Reagent for the Synthesis of Azides
Sources
- 1. Diazo compounds: synthesis, carbene generation and reactivity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01433F [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Nonafluorobutanesulfonyl Azide: A Shelf-Stable Diazo Transfer Reagent for the Synthesis of Azides from Primary Amines - FAU CRIS [cris.fau.de]
- 7. researchgate.net [researchgate.net]
Cost-Benefit Analysis: Synthesizing vs. Purchasing Benzothiadiazole-4-Sulfonyl Azide
For researchers and drug development professionals, sourcing specialized reagents often presents a critical bottleneck. 2,1,3-Benzothiadiazole-4-sulfonyl azide (CAS: 1152876-20-4) is a highly valued building block used in diazo-transfer reactions, azide-alkyne cycloadditions (click chemistry), and the introduction of the benzothiadiazole fluorophore into target pharmacophores.
Because it is a specialty azide, commercial procurement is often plagued by high costs and hazardous-shipping delays. This guide provides an objective cost-benefit analysis and a field-proven, self-validating protocol to help you decide whether to purchase this reagent or synthesize it in-house.
The Core Dilemma: Buy vs. Synthesize
The decision to buy or synthesize hinges on three factors: budget, timeline, and safety infrastructure .
Purchasing the reagent guarantees a high-purity (>97%) product and eliminates the severe safety risks associated with handling sodium azide (
Conversely, synthesizing the compound from the commercially available precursor, [1], drops the material cost to a fraction of the commercial price. The trade-off is the requirement for stringent safety protocols and the labor involved in synthesis and quality control.
Quantitative Cost-Benefit Comparison
| Metric | Purchase Commercial Reagent | In-House Synthesis |
| Cost per Gram | ~$250 - $400 | ~$15 - $30 (Raw materials) |
| Lead Time | 1 - 4 weeks (Supply chain dependent) | 1 - 2 days (Immediate availability) |
| Purity | >97% (Guaranteed by vendor) | Variable (Requires in-house QC validation) |
| Safety Risk | Low (Pre-packaged, stable for storage) | High (Handling |
| Labor & Overhead | Minimal | Moderate (Setup, reaction, extraction, QC) |
| Scalability | Cost-prohibitive at scale | Highly scalable (if safety limits permit) |
Decision Matrix & Workflow
To streamline your laboratory's procurement strategy, follow the logical workflow below. It balances the immediate need for the reagent against the inherent risks of azide chemistry.
Workflow for deciding between purchasing or synthesizing benzothiadiazole-4-sulfonyl azide.
In-House Synthesis: Mechanistic Pathway & Causality
If you opt for in-house synthesis, traditional biphasic methods (using water and dichloromethane) pose a severe safety hazard. Dichloromethane reacts with sodium azide to form diazidomethane, a highly sensitive and explosive byproduct.
To mitigate this, we recommend adapting the eco-friendly protocol developed by [2]. This method utilizes Polyethylene Glycol 400 (PEG-400) as the reaction medium.
The Causality of the Method:
PEG-400 acts as a highly efficient phase-transfer catalyst. It seamlessly solubilizes both the non-polar 2,1,3-benzothiadiazole-4-sulfonyl chloride and the polar ionic salt (
Eco-friendly synthesis pathway of benzothiadiazole-4-sulfonyl azide using PEG-400.
Experimental Protocol: A Self-Validating System
This step-by-step methodology is designed to be a self-validating system, ensuring that safety and quality control are built directly into the workflow.
Materials Required
-
2,1,3-Benzothiadiazole-4-sulfonyl chloride (2.0 mmol, ~469 mg)
-
Sodium Azide (
) (2.4 mmol, ~156 mg) -
PEG-400 (2.0 mL)
-
Diethyl ether (for extraction)
-
Deionized water
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, add 2.0 mL of PEG-400.
-
Reagent Addition: Add 2.0 mmol of 2,1,3-benzothiadiazole-4-sulfonyl chloride to the PEG-400. Stir until a uniform suspension/solution is achieved.
-
Azide Introduction (Caution): Slowly add 2.4 mmol of
to the mixture. Safety Note: Always use a blast shield when working with azides. Do not use metal spatulas, as heavy metal azides are shock-sensitive. -
Reaction: Vigorously stir the mixture at room temperature (20–25 °C). Do not apply heat , as elevated temperatures increase the risk of azide decomposition. Monitor the reaction via TLC (Hexane:Ethyl Acetate) until the starting material completely disappears (typically 2 to 4 hours).
-
Quenching & Extraction: Pour the reaction mixture into 10 mL of ice-cold deionized water. Extract the aqueous mixture with dry diethyl ether (3 x 10 mL). Causality: Ether is chosen over DCM to strictly avoid diazidomethane formation.
-
Concentration: Wash the combined organic layers with brine, dry over anhydrous
, and carefully remove the ether under reduced pressure at ambient temperature to afford the target sulfonyl azide.
Quality Control & Validation
To establish trustworthiness in your synthesized batch, you must validate the product before use in downstream applications:
-
IR Spectroscopy (Primary Validation): The most definitive proof of successful synthesis is the appearance of a strong, sharp asymmetric stretching band characteristic of the azide group at ~2120 cm⁻¹ .
-
Melting Point / Physical State: Compare the physical state against literature values to ensure no unreacted sulfonyl chloride remains.
-
NMR Spectroscopy: Conduct
and NMR to confirm the structural integrity of the benzothiadiazole ring and ensure no PEG-400 residue remains in the final product.
Conclusion & Recommendations
For laboratories requiring less than 1 gram of benzothiadiazole-4-sulfonyl azide for preliminary screening or one-off experiments, purchasing the commercial reagent is the most cost-effective route when factoring in labor and safety overhead.
However, for drug development professionals requiring multi-gram scale-ups for combinatorial libraries or extensive click-chemistry workflows, in-house synthesis using the PEG-400 methodology is vastly superior . It bypasses supply chain delays, reduces material costs by over 90%, and, when strictly adhering to the non-halogenated extraction protocol, maintains a highly manageable safety profile.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2735459, 2,1,3-Benzothiadiazole-4-sulfonyl chloride" PubChem, [Link]
-
Zeng, H., & Shao, H. (2013). "Convenient synthesis of sulfonyl azides using PEG-400 as an efficient and eco-friendly reaction medium." Green Chemistry Letters and Reviews, 6(3), 222-227. [Link]
-
Golmoradi, F., et al. (2026). "Direct synthesis of sulfonyl azides from thiols and sodium azide: a one-pot sequential approach utilizing TCCA as an oxidizing and chlorinating agent." Tetrahedron Letters, 174, 155897. [Link]
Reproducibility of Diazo Synthesis Using 2,1,3-Benzothiadiazole-4-Sulfonyl Azide: A Comparative Guide
Introduction
As a Senior Application Scientist, I frequently encounter a recurring bottleneck in late-stage functionalization and drug development: the scalable, reproducible, and safe synthesis of diazo compounds. Diazo transfer—the conversion of active methylene compounds to diazo derivatives—is the most direct route and relies heavily on the[1]. However, the choice of the sulfonyl azide reagent dictates not only the reaction's safety profile but also the ease of downstream purification.
While Tosyl Azide (TsN
Mechanistic Causality: Why 2,1,3-Benzothiadiazole?
The core logic of diazo transfer relies on the electrophilicity of the terminal azide nitrogen. When an enolate or carbanion attacks the azide, a highly polar triazene intermediate is formed, which subsequently fragments to yield the diazo compound and a sulfonamide byproduct.
The 2,1,3-benzothiadiazole ring is profoundly electron-withdrawing, a property that has made it a robust directing group in complex [4]. This electron deficiency is transmitted through the sulfonyl group, significantly lowering the LUMO of the azide.
-
Causality of Reactivity: This lowered LUMO accelerates the initial nucleophilic attack, allowing the reaction to proceed rapidly at 0 °C to room temperature. This minimizes the thermal degradation of sensitive diazo products.
-
Causality of Purification: The resulting byproduct, 2,1,3-benzothiadiazole-4-sulfonamide, possesses a rigid, planar, and highly polarizable aromatic system. This promotes strong intermolecular hydrogen bonding and π-π stacking, rendering it highly crystalline and practically insoluble in cold non-polar solvents (like hexanes/ether). This enables separation via simple filtration, bypassing the tedious chromatographic removal often required for tosylamide.
Mechanistic Workflow
Mechanistic pathway of diazo transfer using 2,1,3-benzothiadiazole-4-sulfonyl azide.
Comparative Performance Data
To objectively evaluate 2,1,3-benzothiadiazole-4-sulfonyl azide, we must benchmark it against the industry standards: Tosyl Azide (TsN
| Reagent | Relative Electrophilicity | Typical Reaction Time | Safety / Stability Profile | Byproduct Removal Strategy | Reproducibility Score |
| Tosyl Azide (TsN | Baseline (1.0x) | 4 - 12 h | Poor (Explosion hazard) | Difficult (Chromatography) | 6.5 / 10 |
| p-ABSA | Lower (0.8x) | 8 - 24 h | Good (Bench stable) | Moderate (Aqueous wash) | 7.5 / 10 |
| ISA (HCl salt) | High (2.5x) | 1 - 3 h | Moderate (Shock sensitive salts) | Excellent (Water soluble) | 8.5 / 10 |
| 2,1,3-Benzothiadiazole-4-sulfonyl azide | Very High (3.0x) | 1 - 2 h | Good (Thermally stable) | Excellent (Filtration) | 9.0 / 10 |
Self-Validating Experimental Protocol
To ensure high reproducibility, the following protocol for the synthesis of a generic diazo-dicarbonyl compound incorporates self-validating checkpoints based on fundamental physical chemistry principles.
Step 1: Substrate Activation
-
Action: Dissolve the active methylene compound (1.0 equiv) in anhydrous acetonitrile (0.2 M) under an inert atmosphere.
-
Causality: Acetonitrile is chosen over non-polar solvents because its high dielectric constant stabilizes the highly polar triazene intermediate, ensuring a smooth fragmentation trajectory. Rigorous exclusion of water prevents competitive hydrolysis of the highly electrophilic azide.
Step 2: Base Addition
-
Action: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv) dropwise at 0 °C.
-
Causality: DBU is a non-nucleophilic, strong amidine base. It ensures quantitative deprotonation of moderately acidic methylene groups without competing for the electrophilic azide—a common failure mode when using primary or secondary amines.
Step 3: Reagent Introduction
-
Action: Add 2,1,3-benzothiadiazole-4-sulfonyl azide (1.1 equiv) in one portion.
-
Causality: The strongly electron-withdrawing benzothiadiazole core makes this azide highly reactive. Adding it at 0 °C safely controls the initial exothermic nucleophilic attack.
Step 4: Reaction Monitoring (Self-Validation)
-
Action: Stir for 1 to 2 hours, allowing the mixture to warm to room temperature.
-
Self-Validation: The reaction mixture acts as its own indicator. It will transition from a pale yellow to a deep orange/red hue, visually confirming the formation of the diazo chromophore. TLC (Hexanes/EtOAc) should show complete consumption of the starting material.
Step 5: Workup and Isolation
-
Action: Concentrate the mixture under reduced pressure. Resuspend the crude residue in cold diethyl ether/hexane (1:1, v/v). Filter the resulting suspension through a sintered glass funnel.
-
Causality: Exploiting the differential solubility, the byproduct (2,1,3-benzothiadiazole-4-sulfonamide) precipitates quantitatively due to its rigid planar structure. The filtrate contains the pure diazo compound, which can be concentrated to afford the product without column chromatography.
References
-
Title: Heterocyclic azides: advances in their chemistry Source: Russian Chemical Reviews URL: [Link]
-
Title: The Chemistry of Diazonium and Diazo Groups Source: Wiley / Scribd URL: [Link]
-
Title: Applications of C–H Functionalization Logic to Cyclobutane Synthesis Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Sources
Safety Operating Guide
2$l^{4},1,3-Benzothiadiazole-4-sulfonyl azide proper disposal procedures
Operational Guide: Safe Handling and Disposal of 2λ⁴,1,3-Benzothiadiazole-4-sulfonyl Azide
Executive Summary & Safety Mandate
2λ⁴,1,3-Benzothiadiazole-4-sulfonyl azide is a highly reactive, electrophilic diazo-transfer reagent and click-chemistry synthon. Like all sulfonyl azides, it possesses significant thermodynamic instability due to the high-energy, linear azide (
Physicochemical Hazard Profiling & Causality
Understanding the intrinsic reactivity of sulfonyl azides is essential for safe handling. The strong electron-withdrawing nature of the benzothiadiazole-sulfonyl group makes the azide highly electrophilic, facilitating rapid reactions but also dramatically increasing its sensitivity to thermal and kinetic decomposition[2].
Table 1: Physicochemical Hazard Profile & Operational Implications
| Parameter | Value / Characteristic | Operational Implication |
| Chemical Class | Sulfonyl Azide | High energy content; potential for rapid, exothermic decomposition[1]. |
| Thermal Stability | Thermally sensitive | Store at 2–8 °C under an inert atmosphere (Argon/ |
| Impact Sensitivity | Highly shock-sensitive | Avoid grinding, scraping with metal spatulas, or dropping[1]. |
| IR Signature (Azide) | ~2100 – 2150 cm⁻¹ | Use for real-time monitoring of quench completion. |
| Incompatible Solvents | Halogenated solvents (e.g., DCM) | Risk of forming highly explosive diazidomethane during prolonged exposure[2]. |
Operational Handling Protocol
Before initiating any disposal procedures, ensure the following operational baseline is met:
-
Environmental Controls: All handling, including quenching, must occur in a certified fume hood behind a blast shield[4].
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, heavy-duty neoprene gloves (inspected for micro-tears), and a full-face shield over safety goggles[5][6].
-
Solvent Compatibility: Strictly avoid halogenated solvents (such as dichloromethane) during prolonged storage or quenching, as residual azide can undergo substitution to form explosive diazidomethane[2].
Quenching & Disposal Workflow (The Core Protocol)
The only acceptable method for disposing of 2λ⁴,1,3-benzothiadiazole-4-sulfonyl azide is in situ chemical destruction prior to waste segregation. The most reliable method is the Staudinger Reduction Quench , utilizing triphenylphosphine (
Chemical workflow for the Staudinger-mediated quenching of sulfonyl azides.
Step-by-Step Quenching Methodology
-
Preparation & Venting: Transfer the residual azide solution to a round-bottom flask equipped with a PTFE-coated magnetic stir bar. Connect the flask to a mineral oil bubbler or ensure the fume hood exhaust is actively sweeping the headspace.
-
Causality: The reaction evolves stoichiometric amounts of
gas; closed systems will overpressurize and rupture[2].
-
-
Dilution: Dilute the azide mixture with a compatible, non-halogenated solvent (e.g., THF, Acetonitrile, or Toluene) to a concentration strictly below 0.5 M.
-
Causality: Dilution acts as a thermal sink, mitigating the highly exothermic nature of the phosphine addition and preventing localized hot spots that could trigger auto-decomposition[1].
-
-
Controlled Reduction: Weigh out 1.2 to 1.5 molar equivalents of Triphenylphosphine (
). Slowly add the solid in small portions to the stirring azide solution at 0 °C to 25 °C.-
Causality: Gradual addition controls the rate of
evolution, preventing violent outgassing and solvent boil-over[7].
-
-
Self-Validating Monitoring: Stir the mixture at room temperature until gas evolution completely ceases (typically 1–2 hours). To definitively validate the destruction of the azide, analyze an aliquot via IR spectroscopy.
-
Validation: The complete disappearance of the strong, asymmetric azide stretch at ~2100–2150 cm⁻¹ confirms a successful quench.
-
-
Hydrolysis: Add an equal volume of water or dilute aqueous base (e.g., 1M
) to the reaction mixture. Stir vigorously for an additional 1–2 hours.-
Causality: Water drives the hydrolysis of the intermediate aza-ylide into the final, stable sulfonamide and triphenylphosphine oxide (
)[2].
-
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Separate the aqueous and organic layers for segregated disposal.
Waste Segregation & Logistical Plan
Once quenched, the materials no longer carry an explosive hazard, but they remain chemical irritants and environmental pollutants. All toxic materials must be disposed of in accordance with institutional guidelines and foundational frameworks like Prudent Practices in the Laboratory[8].
-
Labeling: Clearly label the waste container with the chemical constituents: "Benzothiadiazole-4-sulfonamide, Triphenylphosphine oxide,[Solvent], Water."
-
Storage: Store the quenched waste in secondary containment in a cool, well-ventilated waste accumulation area, away from strong acids or oxidizers[3][4].
-
EHS Coordination: Contact your institutional Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup of the segregated waste. Never discharge the quenched mixture into municipal drains[5][6].
References
-
Kaimosi BioChem Tech. 1M Methane sulfonyl azide Acetonitrile Solution Safety Data Sheet. 9
-
SynQuest Laboratories. 1H-Imidazole-1-sulfonyl azide hydrochloride Safety Data Sheet. 10
-
Angene Chemical. Safety Data Sheet - 1H-Imidazole-1-sulfonyl Azide Sulfate. 11
-
Shanghai Canbi Pharma Ltd. SAFETY DATA SHEET - 1H-IMIDAZOLE-1-SULFONYL AZIDE HYDROCHLORIDE. 12
-
O'Mahony, R. M., et al. "Exploiting the Continuous In Situ Generation of Mesyl Azide for Use in a Telescoped Process." CORA (University College Cork), 2017. 1
-
Danheiser, R. L., et al. "Working with Hazardous Chemicals." Organic Syntheses, 1995. 8
-
Kumatabara, Y., et al. "Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds." Chemical Communications (RSC Publishing), 2024. 2
-
Burtoloso, A. C. B., et al. "Traditional and New methods for the Preparation of Diazocarbonyl Compounds." SciELO, 2018. 7
Sources
- 1. DSpace [cora.ucc.ie]
- 2. Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03359K [pubs.rsc.org]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. canbipharm.com [canbipharm.com]
- 5. kaimosi.com [kaimosi.com]
- 6. angenechemical.com [angenechemical.com]
- 7. scielo.br [scielo.br]
- 8. orgsyn.org [orgsyn.org]
- 9. kaimosi.com [kaimosi.com]
- 10. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 11. angenechemical.com [angenechemical.com]
- 12. canbipharm.com [canbipharm.com]
Personal protective equipment for handling 2$l^{4},1,3-Benzothiadiazole-4-sulfonyl azide
Topic: Personal Protective Equipment & Safe Handling Protocol for
Phase 1: The Hazard Landscape
Strategic Context for the Researcher
Handling
While the sulfonyl group provides some stabilization relative to alkyl azides, the molecule remains high-energy. The primary risks are not just toxicity, but explosive decomposition triggered by heat, shock, or friction, and the formation of hyper-toxic byproducts (hydrazoic acid).
The "Why" Behind the Safety:
-
Energetic Profile: The azide group (
) is thermodynamically unstable. Decomposition releases nitrogen gas ( ) with significant kinetic energy. -
Sensitization: The benzothiadiazole core is electron-deficient. When coupled with the azide, the dipole moment and crystal packing can create unpredictable shock sensitivity, especially in solid form.
-
The "Metal Trap": Sulfonyl azides can react with transition metals (copper, lead, zinc) to form heavy metal azides, which are primary explosives (more sensitive than TATP).
Phase 2: The Defensive Layer (PPE & Engineering Controls)
This section details the non-negotiable barrier between you and the chemistry.
Personal Protective Equipment (PPE)
| Zone | Equipment Requirement | Technical Justification (The "Why") |
| Ocular | Chemical Splash Goggles + Face Shield | Standard safety glasses are insufficient. In an azide detonation, glass shrapnel and chemical spray follow a radial trajectory. A face shield dissipates kinetic energy and protects the neck/throat arteries. |
| Dermal (Hands) | Double Gloving Strategy 1. Inner: Laminate/Silver Shield2. Outer: 5-8 mil Nitrile | Sulfonyl azides have high permeation rates. Laminate gloves offer broad chemical resistance. The outer nitrile glove provides tactile grip and protects the inner layer from physical tears. |
| Body | Flame-Resistant (Nomex) Lab Coat | Azide decomposition often results in a "flash fire" or rapid exotherm. Synthetic blends (polyester) will melt into the skin. Nomex carbonizes, creating a thermal barrier. |
| Respiratory | Fume Hood (Primary) | Inhalation of dust or vapors can inhibit cytochrome c oxidase (similar to cyanide toxicity). PPE is the last resort; engineering controls (hood) are the primary defense. |
Engineering Controls & Tools
-
Blast Shield: A portable polycarbonate shield must be placed between the reaction vessel and the operator at all times.
-
Anti-Static Gun: Use an ionizing gun on glassware before weighing. Static discharge is a known ignition source for dry azides.
-
Non-Metallic Tools: CRITICAL. Use only Teflon, polyethylene, or ceramic spatulas. NEVER use metal spatulas. Metal contact creates friction hotspots and potential metal azide contamination.[1][2][3]
Phase 3: Operational Workflow (The Protocol)
This workflow is designed to isolate the hazard and prevent energy accumulation.[2]
Step-by-Step Handling Guide
1. Preparation & Weighing
-
Environment:[3][4][5][6][7] Work exclusively in a certified fume hood.
-
Technique: Do not scrape the material. If the solid is caked, gently tap the container.
-
Solvent Selection: Dissolve the solid immediately. Preferred solvents are Dichloromethane (DCM) or Acetonitrile .
-
Restriction:Avoid halogenated solvents (like DCM) if using sodium azide precursors, but for the sulfonyl azide itself, DCM is generally acceptable unless interacting with strong nucleophiles that could form diazidomethane. Acetonitrile is the safest general default.
-
2. The Reaction
-
Temperature Control: Maintain reaction temperature below 40°C. Higher temperatures exponentially increase the decomposition rate.
-
Concentration Limit: Never concentrate the reaction mixture to dryness on a rotary evaporator.
-
The "Safe Concentration" Rule: Keep azide concentration below 0.5 M.
-
-
Light Protection: The benzothiadiazole core is photoactive. Wrap vessels in aluminum foil to prevent photo-initiated decomposition.
3. Purification (The Danger Zone)
-
Column Chromatography: If purification is necessary, keep the azide wet/solvated.
-
Evaporation:STOP before dryness. Leave a "heel" of solvent. If you must remove solvent, use a stream of nitrogen gas behind a blast shield, never a vacuum pump (which can condense azides in the pump oil/traps, creating a bomb).
Visualizing the Safety Logic
Figure 1: Operational safety workflow for handling sulfonyl azides. Note the critical failure path at the workup stage.
Phase 4: Emergency & Disposal (The Exit Strategy)
A self-validating safety system requires a clear "Kill Switch" for the hazard.
The "Kill Switch" (Chemical Quenching)
Never dispose of active sulfonyl azides directly. You must chemically degrade the azide functionality.
-
Method A: Staudinger Reduction (Preferred)
-
Add Triphenylphosphine (
) and water. -
Mechanism:[6]
. -
Result: Converts the explosive azide into a stable sulfonamide.
-
-
Method B: Chemical Destruction (Small Scale)
-
React with 10% Ceric Ammonium Nitrate (CAN) or dilute Sodium Nitrite (
) in acidic media (Caution: Evolution of and potentially if not controlled. Method A is safer).
-
Waste Disposal Protocol
-
Segregation: Do not mix azide waste with Acids (forms Hydrazoic Acid gas,
, ppm) or Heavy Metals (forms Lead/Copper Azide). -
Labeling: Label waste clearly as "AZIDE WASTE - DO NOT ADD ACID."
-
Spill Management:
-
Solid Spill: Do not sweep (friction). Cover with sand/vermiculite wet with solvent, then scoop with a plastic shovel.
-
Liquid Spill: Absorb with non-combustible material. Quench the absorbent in a pail of dilute sodium hypochlorite (bleach) or the phosphine solution mentioned above.
-
References
-
University of California, Santa Barbara (UCSB). (2025). Laboratory Safety Fact Sheet: Synthesizing, Purifying, and Handling Organic Azides.[8] Retrieved from [Link]
-
Bräse, S., et al. (2005).[8] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[8] Angewandte Chemie International Edition, 44(32), 5188–5240. [Link]
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
- Goddard, J-P., et al. (2016). The Chemistry of Nitrogen-rich Functional Groups. Elsevier. (Context on Sulfonyl Azide Stability).
Sources
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. chemistry.unm.edu [chemistry.unm.edu]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
